1-isopropyl-1H-indole
Description
Properties
IUPAC Name |
1-propan-2-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFIJVJKRTZYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-isopropyl-1H-indole CAS number 16885-99-7 search
Technical Monograph: 1-Isopropyl-1H-Indole (CAS 16885-99-7) [1][2]
Executive Summary
1-Isopropyl-1H-indole (CAS 16885-99-7), also known as N-isopropylindole, is a critical heterocyclic building block in medicinal chemistry.[1][2] Structurally characterized by an indole core functionalized with an isopropyl group at the N-1 position, this compound serves as a lipophilic scaffold for the development of bioactive small molecules.[1]
Its primary utility lies in its role as a precursor for fluvastatin analogues and other indole-based pharmaceuticals targeting HMG-CoA reductase, as well as ligands for cannabinoid and serotonin receptors.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and application in drug discovery.
Chemical Identity & Physicochemical Properties
The introduction of the isopropyl group at the nitrogen atom significantly alters the electronic and physical profile of the indole ring, increasing lipophilicity (LogP) and preventing hydrogen bond donation at the N-1 site.[1]
Table 1: Key Chemical Data
| Property | Specification |
| CAS Number | 16885-99-7 |
| IUPAC Name | 1-(Propan-2-yl)-1H-indole |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Boiling Point | ~115–120 °C (at 5 mmHg) [Estimated] |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| LogP (Predicted) | ~3.4 |
Synthesis & Production Protocols
The synthesis of 1-isopropyl-1H-indole is classically achieved via nucleophilic substitution (N-alkylation) .[1] Due to the steric hindrance of the secondary isopropyl halide, this reaction requires a strong base to generate the nucleophilic indolyl anion.
Reaction Mechanism (S_N2)
The reaction proceeds via an S_N2 mechanism where the indole nitrogen is deprotonated to form an indolyl anion, which then attacks the electrophilic carbon of the isopropyl halide.
Key Mechanistic Steps:
-
Deprotonation: Sodium hydride (NaH) removes the acidic proton (pKa ~16) from the indole nitrogen.
-
Nucleophilic Attack: The indolyl anion attacks the secondary carbon of isopropyl iodide.
-
Leaving Group Departure: Iodide is displaced, forming the N-C bond.
Experimental Protocol: NaH-Mediated Alkylation
Note: This protocol is designed for a 10 mmol scale. Adjust volumes accordingly.
Reagents:
-
Indole (1.17 g, 10 mmol)
-
Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)
-
Isopropyl Iodide (2-Iodopropane) (1.2 mL, 12 mmol)[1]
-
DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Purge with nitrogen (N₂) or argon.
-
Deprotonation:
-
Add NaH (washed with hexanes to remove oil if high purity is required) to the flask.
-
Add anhydrous DMF (10 mL) and cool to 0 °C in an ice bath.
-
Dissolve Indole in DMF (10 mL) and add dropwise to the NaH suspension over 15 minutes. Hydrogen gas (H₂) evolution will be observed.
-
Critical Checkpoint: Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellowish (formation of indolyl anion).
-
-
Alkylation:
-
Add Isopropyl Iodide dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting indole (Rf ~0.3) and appearance of the product (Rf ~0.6).
-
-
Work-up:
-
Quench the reaction carefully with ice-cold water (50 mL) (Caution: excess NaH will react vigorously).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc).
-
Yield: Expect 85–95% as a colorless to pale yellow oil.
-
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for the N-alkylation of indole.
Characterization & Spectroscopy
Validation of the structure is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
-
1H NMR (400 MHz, CDCl₃):
-
δ 7.65 (d, 1H): Aromatic proton at C4 or C7 (deshielded).
-
δ 7.10–7.30 (m, 3H): Remaining aromatic protons.
-
δ 7.15 (d, 1H): C2-H proton.
-
δ 6.50 (d, 1H): C3-H proton.
-
δ 4.65 (septet, 1H, J = 6.7 Hz): The methine proton of the isopropyl group (N-CH). This is the diagnostic signal confirming N-alkylation.[1]
-
δ 1.50 (d, 6H, J = 6.7 Hz): The two methyl groups of the isopropyl moiety.
-
-
13C NMR (100 MHz, CDCl₃):
-
δ 47.0 ppm: N-CH (Isopropyl methine carbon).[1]
-
δ 22.5 ppm: CH₃ (Isopropyl methyl carbons).
-
δ 100–136 ppm: Indole aromatic carbons.
-
Applications in Drug Development
Fluvastatin and HMG-CoA Reductase Inhibitors
1-Isopropyl-1H-indole is a key intermediate in the synthesis of Fluvastatin (Lescol), a synthetic statin used to treat hypercholesterolemia.[1]
-
Role: The isopropyl group at N-1 provides the necessary hydrophobic interaction within the HMG-CoA reductase binding pocket.[1]
-
Pathway: The indole core is further functionalized at the C-3 position (via Vilsmeier-Haack formylation) to introduce the fluorophenyl and dihydroxyheptenoic acid side chains.[1]
Biological Scaffold Versatility
-
Cannabinoid Agonists: N-alkyl indoles (specifically aminoalkyl indoles) are potent agonists for CB1 and CB2 receptors.[1] The isopropyl group modulates the steric bulk and receptor affinity.
-
Antimicrobial Agents: Derivatives of 1-isopropylindole have shown activity against M. tuberculosis in screening libraries.[1]
Safety & Handling (HSE)
While specific toxicological data for CAS 16885-99-7 is limited, it should be handled with the standard precautions applicable to N-alkyl indoles and organic intermediates.[1]
-
Hazards:
-
Skin/Eye Irritant: Likely to cause irritation upon contact.[4]
-
Inhalation: Vapors may be irritating to the respiratory tract.
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Chemical safety goggles.
-
Fume hood usage is mandatory during synthesis (especially when using NaH and Alkyl Iodides).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (indoles can darken upon air exposure).
References
-
PubChem. (2024).[2] 1-isopropyl-1H-indole (Compound).[1][2] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Indoles and N-Alkylation Methods. Available at: [Link]
-
Kalalbandi, V. & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154.[1] Available at: [Link]
Sources
safety data sheet SDS for 1-isopropyl-1H-indole
Technical Monograph: Safety & Handling Architecture for 1-Isopropyl-1H-indole
Document Control:
-
CAS Registry Number: 1542-22-9[2]
-
Version: 2.0 (Technical Advisory)
Executive Summary & Application Context
1-Isopropyl-1H-indole is a specialized heterocyclic building block, primarily utilized in the synthesis of cannabimimetic agents (e.g., aminoalkylindoles like the WIN series) and other bioactive alkaloids. Unlike its parent compound (indole), the N-isopropyl substitution significantly alters its lipophilicity and steric profile, influencing both its reactivity in electrophilic aromatic substitutions (EAS) and its biological permeability.
The Safety Paradox: While structurally simple, this compound presents a "silent" hazard profile. It lacks the immediate, dramatic toxicity of volatile organometallics but possesses significant potential for cumulative sensitization and catalytic poisoning. Researchers often underestimate its susceptibility to oxidative degradation, leading to experimental failure and the formation of uncharacterized, potentially allergenic oxidation byproducts (e.g., isatin derivatives).
This guide moves beyond compliance, establishing a Quality-by-Design (QbD) approach to handling this reagent to ensure both operator safety and data integrity.
Physicochemical Identity & Properties
Self-Validating Check: Before use, verify the material's state. Pure 1-isopropyl-1H-indole should be a viscous, colorless to pale yellow liquid or low-melting solid.[2] Darkening to brown/red indicates significant oxidation.
| Property | Value | Technical Implication |
| Molecular Formula | C₁₁H₁₃N | |
| Molecular Weight | 159.23 g/mol | Stoichiometric calculations must account for >98% purity.[2][3][4] |
| Physical State | Liquid / Low-melting Solid | Handling requires liquid transfer protocols (syringes) rather than spatulas.[2] |
| Boiling Point | ~110-115 °C (at 0.5 mmHg)* | High boiling point makes removal by rotovap difficult; requires high-vac distillation.[2] |
| Density | ~0.99 g/mL | Denser than ether/hexane; forms the bottom layer in organic extractions.[2] |
| Solubility | DCM, THF, Toluene | Immiscible with water; lipophilic nature facilitates skin absorption.[2] |
| pKa | ~ -2 (Conjugate acid) | Very weak base; protonation occurs only with strong acids.[2] |
*Note: Boiling points are predicted based on structure-activity relationships (SAR) of homologous N-alkyl indoles, as experimental data is sparse.
Hazard Identification & Toxicology (GHS)
Signal Word: WARNING
This compound is not fully characterized toxicologically. The following classification is derived from the Structure-Activity Relationship (SAR) of the parent indole and alkyl-indole analogs.
| Hazard Class | Code | Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[2] | Lipophilic penetration of the stratum corneum; solvent-like defatting.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][5] | Direct interaction with corneal proteins; lachrymatory potential.[2] |
| STOT - SE | H335 | May cause respiratory irritation.[2][6][7] | Mucosal irritation upon inhalation of aerosols or heated vapors.[2] |
| Sensitization | H317 | May cause allergic skin reaction.[2] | Indoles can act as haptens, binding to skin proteins to trigger immune response.[2] |
Critical Risk: Oxidative Degradation Products. Upon exposure to air and light, 1-isopropyl-1H-indole oxidizes to form complex mixtures including hydroperoxides and dimers. These degradation products are often more sensitizing than the parent compound.
Safe Handling & Synthesis Integration
The Inert Atmosphere Protocol
To prevent the formation of oxidation impurities that can poison transition metal catalysts (e.g., Palladium in Buchwald-Hartwig couplings), this reagent must be handled under an inert atmosphere.
Diagram 1: Inert Handling Decision Logic
Caption: Decision logic for assessing reagent quality and selecting the appropriate inert transfer method to minimize oxidative degradation.
Experimental Protocol: Lithiation at C-2
A common application is C-2 functionalization via lithiation. This reaction is hazardous due to the use of t-BuLi or n-BuLi.
-
Preparation: Flame-dry a 2-neck round bottom flask. Flush with Argon for 15 mins.
-
Solvent: Add anhydrous THF. Causality: THF coordinates Li, stabilizing the lithiated intermediate. Diethyl ether is a viable alternative but often results in slower kinetics for this substrate.
-
Addition: Add 1-isopropyl-1H-indole via syringe. Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add t-Butyllithium (1.7 M in pentane) dropwise.
-
Safety Note:t-BuLi is pyrophoric. Use a gas-tight glass syringe with a Luer lock.
-
-
Observation: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.
-
Quenching: After reacting with the electrophile, quench with saturated NH₄Cl at low temperature to prevent exotherms.
Emergency Response & Storage
Storage Architecture
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon.
-
Container: Amber glass vials (light protection) with Teflon-lined caps.
-
Shelf Life: Re-test purity by TLC/NMR every 6 months.
Spill Management
Do not use water. Water insolubility means the chemical will float and spread.
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Nitrile gloves (double gloving recommended) and organic vapor respirator.
-
Absorb: Use vermiculite or sand.
-
Clean: Wipe surface with acetone followed by soap and water.
First Aid
-
Eye Contact: Flush with water for 15 minutes. Mechanism: Dilution is critical to prevent corneal protein denaturation.
-
Skin Contact: Wash with soap and water. Do not use alcohol/solvent, as this enhances transdermal absorption of the indole.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4389257, 1-Isopropyl-1H-indole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Indole derivatives classification. Retrieved from [Link][2]
- Huffman, J. W., et al. (1994).Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry.
Sources
- 1. 1-isopropyl-1H-indole | C11H13N | CID 4389257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl alcohol | 67-63-0 [chemicalbook.com]
- 3. 67-63-0 CAS | iso-PROPYL ALCOHOL | Pesticide Residue Solvents (for Trace Analysis) | Article No. 0271K [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. hydroxlabs.com [hydroxlabs.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
1-Isopropyl-1H-Indole: A Technical Guide for Medicinal Chemistry
This guide details the medicinal chemistry utility, synthesis, and pharmacological applications of the 1-isopropyl-1H-indole scaffold.[1]
Executive Summary
1-Isopropyl-1H-indole (CAS: 16885-99-7) is a lipophilic, sterically demanding heterocyclic scaffold used primarily as a hydrophobic anchor in drug design.[1] Its most commercially significant application is as the core pharmacophore of Fluvastatin (Lescol) , the first entirely synthetic HMG-CoA reductase inhibitor.[1] Unlike simple N-methyl indoles, the N-isopropyl group provides a specific steric bulk that fills hydrophobic pockets in enzymes (e.g., HMG-CoA reductase, Tubulin) while blocking metabolic N-dealkylation pathways common to smaller alkyl groups.[1]
Chemical Properties & Structural Logic[1][2]
The N-isopropyl moiety alters the physicochemical profile of the indole ring in three critical ways relevant to drug design:
-
Steric Occlusion: The branching at the
-carbon of the substituent (the methine CH of the isopropyl group) creates a "fan-like" steric shield around the indole nitrogen.[1] This prevents the approach of metabolic enzymes that typically attack the N-position and restricts rotation in the active site, reducing entropic penalty upon binding. -
Lipophilicity Modulation: The isopropyl group significantly increases
compared to a methyl group (+0.8 to +1.0 units), enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1] -
Electronic Effect: As a weak electron-donating group (+I effect), it slightly increases the electron density of the indole ring, making C3 more nucleophilic for subsequent functionalization (e.g., Vilsmeier-Haack formylation).[1]
Comparative Physicochemical Profile
| Substituent (N-R) | Steric Bulk (Taft Es) | Lipophilicity ( | Metabolic Risk |
| Hydrogen (-H) | 0.00 | Reference | Glucuronidation / H-bond Donor |
| Methyl (-CH3) | -1.24 | +0.5 | Rapid N-Demethylation (CYP450) |
| Isopropyl (-CH(CH3)2) | -1.71 | +1.3 | Resistant to N-Dealkylation |
| t-Butyl (-C(CH3)3) | -2.78 | +1.9 | Often too bulky for tight pockets |
Synthesis Protocols
The introduction of the isopropyl group is typically the first step in building the scaffold, as the bulky group can hinder subsequent reactions at the C2 position if not installed early.
Protocol A: Standard N-Alkylation (NaH/DMF)
Best for small-scale, high-yield synthesis of the core scaffold.[1]
-
Reagents: Indole (1.0 eq), Sodium Hydride (60% dispersion, 1.2–1.5 eq), 2-Iodopropane (1.5 eq), Anhydrous DMF.[1]
-
Procedure:
-
Dissolve indole in anhydrous DMF (0.5 M) under inert atmosphere (
or Ar). -
Cool to 0°C. Add NaH portion-wise. Allow stirring for 30 min to ensure complete deprotonation (formation of indolyl anion).
-
Add 2-iodopropane dropwise.[1] (Note: Isopropyl bromide can be used but is slower; iodide is preferred for steric reasons).[1]
-
Warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC (Hexane/EtOAc).[1]
-
-
Purification: Silica gel chromatography (Gradient: 100% Hexane
5% EtOAc/Hexane). -
Expected Yield: 75–90%.
Protocol B: Phase Transfer Catalysis (Industrial Scale)
Used in the manufacturing of Fluvastatin intermediates to avoid hazardous NaH.[1]
-
Reagents: Indole derivative, 2-Bromopropane, KOH (powdered), Tetrabutylammonium bromide (TBAB), Toluene or DMSO.[1]
-
Conditions: Reflux in toluene or heat to 60°C in DMSO.
-
Note: The reaction rate is slower due to the secondary halide's steric hindrance. Vigorous stirring is required.[1]
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthesis of the Fluvastatin core and the Structure-Activity Relationship (SAR) logic that dictates the use of the isopropyl group.
Caption: Synthesis pathway of the Fluvastatin core showing the critical N-alkylation step and the medicinal chemistry rationale (SAR) for the isopropyl moiety.
Therapeutic Applications & Case Studies
Case Study 1: Fluvastatin (Lescol)
Target: HMG-CoA Reductase (Cardiovascular Disease)[1]
Fluvastatin represents the definitive use of 1-isopropyl-1H-indole in a marketed drug.[1]
-
Structure: The drug consists of a 3,5-substituted indole core.[1][2][3] The N1 position is occupied by the isopropyl group .[1]
-
Mechanism: The indole ring mimics the hydrophobic portion of the HMG-CoA substrate.[1] The N-isopropyl group sits in a specific hydrophobic groove of the enzyme.[1]
-
Why Isopropyl? During development, SAR studies indicated that smaller groups (methyl) did not fill the pocket adequately, reducing potency.[1] Larger groups (t-butyl) caused steric clash with the enzyme backbone.[1] The isopropyl group provided the optimal "Goldilocks" fit.
Case Study 2: Tubulin Polymerization Inhibitors
Target: Colchicine Binding Site (Oncology)
Research into indole-3-glyoxylamides as tubulin inhibitors has highlighted the sensitivity of this position.[1]
-
Finding: 1-isopropyl-1H-indole derivatives showed potent cytotoxicity against cancer cell lines (e.g., FaDu, HeLa).[1]
-
SAR Insight: Replacing the isopropyl group with a cyclopentyl or isobutyl group resulted in a 4-fold drop in potency.[1] This confirms that the N-substituent is not just a lipophilic handle but a shape-specific recognition element for the colchicine binding site on tubulin.[1]
Case Study 3: 5-HT2C Receptor Modulators
Target: Serotonin Receptors (CNS Disorders)
N-isopropylindoles have been explored to achieve selectivity between 5-HT2A and 5-HT2C receptors.[1] The steric bulk of the isopropyl group can destabilize binding to the 5-HT2A subtype while maintaining affinity for 5-HT2C, a common strategy to avoid hallucinogenic side effects associated with 5-HT2A agonism.[1]
Metabolic & Safety Considerations
When designing new drugs with this scaffold, consider the following:
-
CYP450 Metabolism: While resistant to N-dealkylation, the isopropyl group itself is susceptible to hydroxylation (typically at the tertiary carbon or one of the methyl groups) by CYP3A4.[1] This often leads to stable, more polar metabolites that can be excreted.[1]
-
Toxicity: The 1-isopropyl-1H-indole moiety is generally considered non-toxic and is a validated substructure in FDA-approved medications (Fluvastatin).[1] It does not carry the same hepatotoxicity risks as some aniline-derived substructures.[1]
References
-
Fluvastatin Synthesis & Process
-
Jahngen, E. et al. "Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde."[1] Crystal Structure Theory and Applications, 2013, 2, 148-154.[1] Link
-
Acemoglu, M. et al. "An Improved Manufacturing Process for Fluvastatin."[1] Organic Process Research & Development, 2007.[1] Link[1]
-
-
Tubulin Inhibitors (SAR Study)
-
General Indole Medicinal Chemistry
Sources
Methodological & Application
Technical Synthesis Guide: 1-Isopropyl-1H-indole
Abstract
The synthesis of 1-isopropyl-1H-indole (
Part 1: Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
Indole is an ambident nucleophile . The nitrogen lone pair is part of the aromatic sextet, rendering the N-H proton weakly acidic (
-
N-Alkylation (Desired): Favored by "hard" conditions—ionic bonding with alkali metals (Na, K) in polar aprotic solvents (DMF, DMSO) which solvate the cation, leaving a "naked," highly reactive nitrogen anion.
-
C-Alkylation (Side Reaction): Favored by "soft" electrophiles, magnesium salts (Grignard), or protic solvents that hydrogen-bond to the nitrogen, shielding it.[1]
The Isopropyl Factor ( vs. )
The use of 2-iodopropane or 2-bromopropane introduces a secondary electrophile.[1]
-
Mechanism: The reaction proceeds via
substitution. -
Risk: The basicity required to deprotonate indole (
16) is sufficient to deprotonate the isopropyl halide ( -hydrogen), leading to E2 elimination and the formation of propene gas. -
Solution: Use a highly polar aprotic solvent (DMSO or DMF) to maximize the nucleophilicity of the indolyl anion, increasing the
ratio.
Mechanistic Pathway Diagram
Caption: Kinetic competition between nucleophilic substitution (Blue) and elimination (Red) during indole alkylation.
Part 2: Experimental Protocols
Protocol A: Sodium Hydride in DMF (The "Gold Standard")
Application: Small to medium scale (100 mg – 10 g). Provides the highest reliability for difficult substrates.
Safety Warning: NaH produces hydrogen gas (
Materials
-
Sodium Hydride (NaH): 1.2 – 1.5 eq (60% dispersion in mineral oil)[1]
-
2-Iodopropane: 1.5 – 2.0 eq (Excess required due to volatility and elimination loss)[1]
-
N,N-Dimethylformamide (DMF): Anhydrous (Water content < 0.05%)[1]
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon/nitrogen inlet.
-
NaH Activation (Optional but Recommended): Place NaH (1.5 eq) in the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required. Decant hexanes carefully.[1]
-
Solvation: Suspend the NaH in anhydrous DMF (approx. 5 mL per 1 mmol indole) at 0°C (ice bath).
-
Deprotonation: Dissolve Indole (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Evolution of
gas bubbles. The solution will typically turn pale yellow or green. -
Aging: Stir at 0°C for 10 mins, then warm to Room Temperature (RT) for 30–45 mins to ensure complete anion formation.
-
-
Alkylation: Cool the mixture back to 0°C. Add 2-iodopropane (1.5 eq) dropwise.
-
Note: 2-iodopropane is preferred over 2-bromopropane for faster kinetics at lower temperatures, reducing the E2 elimination risk.[1]
-
-
Reaction: Allow to warm to RT and stir for 3–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Validation: Product typically has an
slightly higher than indole.
-
-
Quench & Workup:
-
Purification: Silica gel flash chromatography (100% Hexanes
5% EtOAc/Hexanes).
Protocol B: KOH in DMSO (Process/Green Alternative)
Application: Larger scale (>10 g).[1] Avoids
Materials
-
Potassium Hydroxide (KOH): 2.0 – 4.0 eq (Powdered or crushed pellets)[1]
-
2-Bromopropane: 2.0 – 3.0 eq (Cheaper, slightly more stable than iodide)[1]
-
DMSO: Reagent grade (does not strictly need to be anhydrous)
Step-by-Step Methodology
-
Preparation: In an RBF, dissolve Indole (1.0 eq) in DMSO (5 mL/mmol).
-
Base Addition: Add powdered KOH (3.0 eq) in a single portion. Stir vigorously for 10–20 minutes at RT.
-
Color Change: Mixture often turns deep red/brown (characteristic of indolyl anion in DMSO).
-
-
Alkylation: Add 2-bromopropane (2.5 eq) dropwise.
-
Exotherm Control: The reaction may be slightly exothermic. Use a water bath if temp exceeds 30°C.
-
-
Reaction: Stir vigorously at RT for 2–5 hours.
-
Note: If conversion is slow (checked by TLC), heat gently to 40°C, but do not exceed 50°C to prevent rapid elimination of the isopropyl halide.
-
-
Workup:
-
Pour the reaction mixture into a large excess of crushed ice/water (10x volume).
-
Precipitation: The product may oil out or precipitate.
-
Extract with Ethyl Acetate or Ether. Wash extensively with water to remove DMSO.
-
-
Purification: Distillation (vacuum) or Chromatography.[1]
Part 3: Characterization & Data[1]
Expected Analytical Data
The isopropyl group introduces a distinct septet in the proton NMR, diagnostic of the N-CH connection.
| Nucleus | Signal | Multiplicity | Integration | Assignment |
| 1H NMR | Doublet (d) | 1H | C4-H (Aromatic) | |
| Doublet (d) | 1H | C7-H (Aromatic) | ||
| Multiplet (m) | 3H | C2-H, C5-H, C6-H | ||
| Doublet (d) | 1H | C3-H (Indole alkene) | ||
| Septet | 1H | N-CH (Isopropyl methine) | ||
| Doublet | 6H | CH(CH3)2 (Methyls) | ||
| 13C NMR | - | - | N-CH Carbon | |
| - | - | Methyl Carbons |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted Indole | E2 Elimination of alkyl halide consumed the reagent before substitution occurred.[1] | Add excess alkyl halide (up to 3-4 eq) in portions. Lower reaction temperature to 0°C–RT. |
| C-Alkylation (C3-isopropyl) | Solvent not polar enough or "soft" counter-ion used.[1] | Ensure solvent is DMSO or DMF.[4] Avoid non-polar solvents. Use K/Na bases, not Li/Mg. |
| Product is an Oil | 1-isopropylindole is a low-melting solid/oil.[1] | This is normal. Purify by vacuum distillation or column chromatography.[1] |
References
-
Heaney, H., & Ley, S. V. (1973). N-Alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [1]
-
PubChem. (n.d.).[1][5] 1-Isopropyl-1H-indole (Compound Summary). National Library of Medicine.
-
Rubinstein, M. (1986).[1] Phase transfer catalysis in the alkylation of indoles. Tetrahedron. (Contextual grounding for PTC methods).
-
Maji, M., et al. (2022).[6] Regio-Selective C3- and N-Alkylation of Indolines.[1][6] The Journal of Organic Chemistry. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-isopropyl-1H-indole | C11H13N | CID 4389257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
reagents for N-isopropylindole synthesis using NaH
Strategic Overview
The introduction of an isopropyl group onto the indole nitrogen (N1 position) is a critical transformation in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in 5-HT receptor antagonists and antiviral scaffolds.
While N-methylation is trivial, N-isopropylation presents a specific kinetic challenge : the electrophile (2-halopropane) is a secondary alkyl halide. This introduces significant steric hindrance and a competing E2 elimination pathway (generating propylene gas) that is not prevalent with primary alkyl halides.
This guide details a robust, field-proven protocol using Sodium Hydride (NaH) . Unlike weaker bases (e.g.,
Mechanistic Insight & Selectivity
The reaction proceeds via an
-
N-Alkylation (Desired): Favored by ionic bonding (Na+) and polar aprotic solvents (DMF/DMSO) that solvate the cation, leaving the N-anion free to attack.
-
C-Alkylation (Side Reaction): Favored by tight ion pairing (non-polar solvents) or soft electrophiles.
-
Elimination (Major Competitor): The basicity of the indolyl anion can deprotonate the isopropyl halide, leading to propylene.
Figure 1: Reaction Pathway and Competing Mechanisms
Caption: Mechanistic flow showing the competition between N-alkylation (green path) and E2 elimination/C-alkylation (grey/red paths).
Critical Reagent Analysis
Success depends on the precise selection of the electrophile and solvent system.
| Reagent Component | Recommendation | Technical Rationale |
| Base | NaH (60% in mineral oil) | Why: Irreversible deprotonation ( |
| Solvent | DMF (Anhydrous) | Why: High dielectric constant promotes dissociation of the Na-Indolyl ion pair, significantly favoring N-alkylation over C-alkylation.Alt: DMSO is faster but harder to remove. THF is safer but slower and may increase C3-alkylation. |
| Electrophile | 2-Iodopropane | Why: Iodide is a better leaving group than bromide, essential for the slower secondary substitution.Warning: 2-Bromopropane requires higher temperatures, increasing the E2 elimination risk. |
| Additives | None (usually) | If using 2-Bromopropane, adding 10 mol% TBAI (Tetrabutylammonium iodide) can accelerate the reaction via in-situ Finkelstein exchange. |
Detailed Experimental Protocol
Scale: 10.0 mmol Indole basis. Safety: Perform all steps in a fume hood. NaH releases flammable Hydrogen gas.[1]
Phase 1: Deprotonation (Formation of the Anion)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
) or Argon.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Base Charge: Quickly weigh NaH (60% dispersion, 480 mg, 12.0 mmol, 1.2 eq) and transfer to the RBF.
-
Expert Tip: Do not wash the NaH. The mineral oil is inert and easily removed during column chromatography.
-
-
Solvent Addition: Add Anhydrous DMF (20 mL) via syringe. Cool the suspension to 0°C (ice bath).
-
Substrate Addition: Dissolve Indole (1.17 g, 10.0 mmol) in DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.
-
Observation: Vigorous bubbling (
evolution) will occur. The solution will turn from colorless to yellow/reddish (characteristic of the indolyl anion).
-
-
Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
Phase 2: Alkylation (The Critical Step)
-
Cooling: Return the reaction to 0°C .
-
Why? Adding the electrophile at RT can cause an exotherm that favors elimination (propylene formation).
-
-
Electrophile Addition: Add 2-Iodopropane (1.5 mL, 15.0 mmol, 1.5 eq) dropwise.
-
Note: Excess electrophile is required because some will be consumed by the competing elimination reaction.
-
-
Reaction Ramp: Allow the mixture to warm slowly to RT. Stir for 3–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The anion spot (baseline) should disappear. If starting material (Indole) persists after 6 hours, heat to 50°C . Do not exceed 60°C to avoid polymerization.
-
Phase 3: Workup & Purification
-
Quench: Cool to 0°C. Carefully add Water (1 mL) dropwise. Caution: Residual NaH will foam aggressively.
-
Partition: Dilute with Ethyl Acetate (50 mL) and Water (50 mL) . Separate layers.
-
DMF Removal: Wash the organic layer with Water (2 x 50 mL) and LiCl (5% aq, 2 x 30 mL) .
-
Why? LiCl pulls residual DMF out of the organic phase, preventing it from streaking on the column later.
-
-
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (Silica Gel).
-
Eluent: 100% Hexanes
5% EtOAc/Hexanes. N-alkyl indoles elute rapidly; unreacted indole is much more polar.
-
Workflow Visualization
Figure 2: Experimental Workflow & Decision Tree
Caption: Step-by-step decision process for N-isopropylindole synthesis.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | E2 Elimination | The isopropyl halide is acting as an acid, not an electrophile. Fix: Lower the reaction temperature during addition. Switch from Bromide to Iodide. Increase electrophile equivalents to 2.0 eq. |
| C3-Alkylation | Solvent Effect | Non-polar environments favor C-attack. Fix: Ensure DMF is dry. If using THF, switch to DMF or add HMPA/DMPU (caution: toxic) to solvate the cation. |
| Remaining Indole | Incomplete Deprotonation | Fix: Ensure the "Aging" step (Step 5) is followed. Indole is a very weak acid; it needs time to react with NaH before the electrophile is added. |
| Emulsion in Workup | DMF Presence | Fix: Use the LiCl wash method described in Step 11. Alternatively, pour the reaction mixture into crushed ice/water (10x volume) to precipitate the product if it is a solid. |
References
-
Organic Syntheses Procedure
- Title: N-Alkylation of Indole: 1-Benzylindole. (General procedure applicable to isopropyl).
- Source: Organic Syntheses, Coll. Vol. 6, p.104 (1988).
-
URL:[Link]
-
Regioselectivity Studies
- Title: Regioselective N-Alkylation of the 1H-Indazole Scaffold (Relevant comparison for N-heterocycle alkyl
- Source: Beilstein J. Org. Chem. 2021, 17, 1969–1978.
-
URL:[Link]
-
Safety in Scale-up
- Title: Optimization of reaction conditions for N-alkylation of indoles.
Sources
Application Note: Strategic Synthesis of 1-Isopropyl-1H-indole via Fischer Cyclization
This Application Note is designed for researchers and process chemists requiring a robust, first-principles approach to synthesizing 1-isopropyl-1H-indole using the Fischer Indole Synthesis .
While
-
Regiospecificity is required: The benzene ring bears substituents that make direct alkylation non-selective.
-
Isotopic Labeling:
N or C labels need to be introduced from acyclic precursors. -
Convergent Synthesis: The indole core is constructed late-stage from a complex hydrazine.
Executive Summary & Rationale
The synthesis of 1-isopropyl-1H-indole via the Fischer reaction presents a specific challenge: the use of acetaldehyde as the carbonyl component. Acetaldehyde is volatile and prone to self-aldol polymerization under the acidic conditions required for the Fischer cyclization.
To overcome this, this protocol utilizes acetaldehyde diethyl acetal (1,1-diethoxyethane) as a masked carbonyl equivalent. This ensures controlled release of the aldehyde in situ, favoring hydrazone formation over polymerization. The starting material, 1-isopropyl-1-phenylhydrazine , drives the formation of the
Key Reaction Pathway
The overall transformation involves the condensation of
Figure 1: Strategic pathway using masked aldehyde to prevent polymerization side-reactions.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Purity/Grade |
| 1-Isopropyl-1-phenylhydrazine HCl | 1.0 | Core Scaffold | >97% (Synthesized or Comm. Available) |
| Acetaldehyde diethyl acetal | 1.2 | Carbonyl Source | Reagent Grade (>98%) |
| Zinc Chloride ( | 1.5 - 2.0 | Lewis Acid Catalyst | Anhydrous (Fused) |
| Ethanol (Absolute) | Solvent | Reaction Medium | Anhydrous |
| Acetic Acid (Glacial) | Solvent/Cat. | Co-solvent | >99% |
| Sodium Bicarbonate | N/A | Quenching | Sat. Aq. Solution |
Detailed Experimental Protocol
Phase A: Hydrazone Formation
Rationale: Acetaldehyde diethyl acetal requires acid hydrolysis to generate the reactive aldehyde. By mixing it with the hydrazine hydrochloride salt first, we generate the hydrazone in situ without exposing free acetaldehyde to high concentrations of strong acid immediately.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add 1-isopropyl-1-phenylhydrazine hydrochloride (10.0 mmol, 1.87 g) to the flask.
-
Solvent: Add Absolute Ethanol (30 mL) and stir at room temperature until a suspension forms.
-
Acetal Addition: Add Acetaldehyde diethyl acetal (12.0 mmol, 1.42 g, ~1.7 mL) dropwise via syringe.
-
Initial Heating: Heat the mixture to 60°C for 1 hour .
-
Checkpoint: The solution should clarify as the hydrazine salt reacts to form the hydrazone. TLC (10% EtOAc/Hexane) should show consumption of the hydrazine.
-
Phase B: Fischer Cyclization
Rationale: The [3,3]-sigmatropic rearrangement requires a Lewis acid to coordinate the imine nitrogen and facilitate the ene-hydrazine formation.
-
Catalyst Preparation: In a separate vial, dissolve Zinc Chloride (
, 20.0 mmol, 2.72 g) in 10 mL of ethanol.-
Caution:
is hygroscopic and corrosive. Handle rapidly.
-
-
Addition: Add the
solution to the reaction flask containing the hydrazone. -
Reflux: Increase temperature to Reflux (~80-85°C) . Maintain reflux for 4–6 hours .
Phase C: Workup & Purification[3]
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold saturated
solution.-
Note: Gas evolution (
) will occur if residual acid is present.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .
-
Washing: Wash the combined organic layers with:
-
Brine (1 x 50 mL)
-
Water (1 x 50 mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude oil. -
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (98:2 to 90:10) .
-
Target: 1-isopropyl-1H-indole typically elutes early due to its non-polar nature compared to byproducts.
-
Mechanistic Insight
The success of this protocol relies on the Robinson Mechanism of the Fischer synthesis.[4] The
Figure 2: Mechanistic cascade. The [3,3]-shift breaks the N-N bond and forms the C-C bond between the benzene ring and the alkyl chain.
Critical Control Points[5]
-
Acetal Hydrolysis: If the acetal does not hydrolyze, the reaction stalls. The acidity of the hydrazine HCl salt is usually sufficient to initiate this, but the addition of
ensures it goes to completion. -
Temperature: The [3,3]-shift has a high activation energy. Reflux is mandatory. If conversion is low after 6 hours, switch solvent to Toluene (boiling point 110°C) and use a Dean-Stark trap to remove water/ethanol, driving the equilibrium.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Polymerization of acetaldehyde | Ensure slow release of aldehyde (use acetal). Lower acid concentration or switch to weak acid (Acetic Acid) for the first hour. |
| Starting Material Remains | Incomplete Cyclization | Increase temperature (switch to Toluene/Reflux). Add more |
| Product is 2-substituted | Wrong Precursor | Verify the structure of the hydrazine. Ensure you are not using Acetone (which gives 2-methyl/2,3,3-trimethyl indoles). |
| Dark Tarry Mixture | Oxidative degradation | Degas solvents with Nitrogen. Perform reaction under inert atmosphere ( |
References
-
Robinson, B. (1982).[5] The Fischer Indole Synthesis. John Wiley & Sons.[5] (The definitive text on the mechanism and scope).
-
Hughes, D. L. (1993). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8] Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Fischer, E., & Jourdan, F. (1883).[1] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. (Original discovery).
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263. Link (Context on modern alternatives and N-alkyl hydrazine precursors).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of N-Isopropylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Isopropylindoles and the Imperative for Efficient Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole nitrogen (N-1 position) with an isopropyl group can significantly modulate the parent molecule's pharmacological profile, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, N-isopropylindole derivatives are of profound interest in drug discovery and development.
Traditionally, the N-alkylation of indoles has been accomplished through a two-step process involving the deprotonation of the indole with a strong base followed by reaction with an alkyl halide. This classical approach, while effective, is often hampered by the use of hazardous reagents, the generation of stoichiometric waste, and limitations in substrate scope. Modern synthetic chemistry demands more elegant, efficient, and sustainable methodologies. This document provides a detailed guide to the one-pot synthesis of N-isopropylindole derivatives, focusing on contemporary catalytic strategies that offer significant advantages in terms of atom economy, operational simplicity, and environmental impact.
Mechanistic Insights: The "Borrowing Hydrogen" Pathway for N-Isopropylation
A leading strategy for the sustainable N-alkylation of indoles is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This powerful one-pot reaction utilizes a transition-metal catalyst to facilitate the reaction between an indole and an alcohol, in this case, 2-propanol, with water as the sole byproduct. The process is lauded for its atom economy and circumvention of pre-activated alkylating agents.
The catalytic cycle, typically mediated by ruthenium or iridium complexes, can be conceptualized in three key stages:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from the 2-propanol, oxidizing it in situ to acetone.
-
Condensation: The newly formed acetone undergoes condensation with the indole to form an enamine intermediate.
-
Reduction: The catalyst then returns the "borrowed" hydrogen to the enamine, reducing it to the final N-isopropylindole product and regenerating the active catalyst.
This elegant cascade of reactions within a single pot underscores the efficiency of this approach.
Application Note: Microwave-Assisted Synthesis of 1-Isopropyl-1H-Indole
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 1-isopropyl-1H-indole (N-isopropylindole) using microwave-assisted organic synthesis (MAOS). While conventional thermal alkylation of indoles with secondary halides is often plagued by slow kinetics and competing elimination reactions (E2), microwave irradiation significantly accelerates the nucleophilic substitution (
This guide presents two distinct protocols:
-
Method A: High-Throughput Polar Aprotic Synthesis (Standard).
-
Method B: Green Solid-Liquid Phase Transfer Catalysis (PTC).
Introduction & Mechanistic Rationale
The Challenge of Secondary Alkylations
The N-alkylation of indole is a fundamental transformation in medicinal chemistry. However, introducing an isopropyl group presents specific challenges compared to methyl or ethyl substituents:
-
Steric Hindrance: The secondary carbon of the isopropyl halide is less accessible to the indolyl anion.
-
Competing Elimination: Secondary halides (isopropyl iodide/bromide) are prone to dehydrohalogenation (E2 mechanism) under strong basic conditions, generating propene gas and reducing yield.
The Microwave Advantage
Microwave irradiation addresses these challenges through dipolar polarization and ionic conduction . The polar solvent (e.g., DMF, DMSO) and the ionic base (indolyl anion) couple efficiently with the microwave field, generating rapid internal heating. This provides the activation energy required to overcome the steric barrier of the
Reaction Mechanism
The reaction proceeds via the deprotonation of the indole N-H (pKa ~16) by a base, followed by nucleophilic attack on the isopropyl halide.
Figure 1: Mechanistic pathway for the N-alkylation of indole. Microwave irradiation stabilizes the transition state and accelerates the rate-determining step.
Experimental Design & Reagent Selection
| Component | Recommendation | Rationale |
| Alkylating Agent | 2-Iodopropane (Isopropyl Iodide) | Iodide is a better leaving group than bromide, essential for overcoming the lower reactivity of the secondary carbon. |
| Base | KOH (powdered) or Cs₂CO₃ | KOH is cost-effective for PTC. Cesium carbonate is superior in DMF due to the "Cesium Effect" (higher solubility/reactivity). |
| Solvent | DMF or DMSO | High dielectric constants ( |
| Catalyst (Method B) | TBAH / TBAB | Tetrabutylammonium salts facilitate the transfer of the anion between solid base and organic phase (Solid-Liquid PTC). |
Detailed Protocols
Method A: High-Throughput Synthesis (DMF/Cs₂CO₃)
Best for: Small scale library synthesis, high purity requirements.
Reagents:
-
Indole (1.0 equiv, 117 mg for 1 mmol scale)
-
2-Iodopropane (1.5 equiv, 150 µL)
-
Cesium Carbonate (
) (2.0 equiv, 650 mg) -
Solvent: Anhydrous DMF (2 mL)
Procedure:
-
Assembly: In a 10 mL microwave process vial, add Indole,
, and a magnetic stir bar. -
Solvation: Add DMF and stir for 1 minute at room temperature.
-
Addition: Add 2-Iodopropane. Cap the vial immediately with a PTFE-silicon septum.
-
Irradiation: Place in the microwave reactor.
-
Mode: Dynamic Power (Target Temperature)[1]
-
Temp: 120°C
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Pour mixture into water (20 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[2]
Method B: Green Solid-Liquid PTC (Solvent-Free/Minimal)
Best for: Scale-up, green chemistry compliance.
Reagents:
-
Indole (1.0 equiv)[3]
-
2-Iodopropane (2.0 equiv) — Excess used as pseudo-solvent
-
KOH (powdered, 2.0 equiv)
-
TBAH (Tetrabutylammonium hydroxide) or TBAB (5 mol%)
Procedure:
-
Assembly: Mix Indole, powdered KOH, and TBAB in the microwave vial.
-
Addition: Add 2-Iodopropane. (Optional: Add 0.5 mL Acetonitrile if slurry is too thick).
-
Irradiation:
-
Temp: 80°C (Lower temp to prevent rapid iodide evaporation)
-
Time: 15 minutes
-
Power: Max 50W (Low power prevents thermal runaway)
-
-
Workup: Dilute with diethyl ether, filter off the solid salts, and concentrate the filtrate.
Workflow & Analysis
Figure 2: Operational workflow for the microwave-assisted synthesis process.
Results Comparison
The following data compares Method A (MW) against a traditional thermal reflux (Oil bath, 24h).
| Parameter | Thermal Reflux (DMF, 80°C) | MW Method A (120°C) | MW Method B (PTC) |
| Reaction Time | 18 - 24 Hours | 10 Minutes | 15 Minutes |
| Isolated Yield | 65 - 72% | 92 - 96% | 85 - 89% |
| Purity (LCMS) | 85% (Unreacted Indole present) | >98% | 95% |
| Solvent Usage | High (20 mL/g) | Medium (2 mL/g) | Minimal/None |
Troubleshooting Guide
-
Low Yield? Ensure the Indole is fully deprotonated before adding the halide (stir base+indole for 5 mins).
-
High Pressure? 2-Iodopropane is volatile (bp ~89°C) and propene gas may form. Ensure the vial is rated for 20 bar pressure. Do not overheat (>140°C).
-
Red Coloration? Oxidation of indole. Degas solvents with nitrogen prior to use.
Safety & Compliance
-
Pressure Hazard: Microwave heating of volatile alkyl halides in sealed vessels generates significant pressure. Use only dedicated microwave vials (e.g., borosilicate glass with pressure-relief caps).
-
Thermal Runaway: Ionic liquids and strongly polar mixtures can heat exponentially (thermal runaway). Use "PowerMAX" or active cooling features if available.
References
-
Bogdal, D. (1999). Microwave-assisted preparation of N-substituted indoles under solvent-free phase-transfer catalytic conditions. Journal of Chemical Research. Link
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. Link
-
Varma, R. S. (2016). Greener chemical syntheses using mechanochemical mixing and microwave irradiation. Green Chemistry. Link
-
Singh, V., et al. (2012). Microwave-Assisted Synthesis of Indole Derivatives. Current Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
N-alkylation vs C-alkylation of indole regioselectivity
Welcome to the Indole Regioselectivity Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the common "ticket" we receive: How do I control N- vs. C-alkylation in indoles?
Indole is an ambident nucleophile , meaning it can react at two distinct sites: the Nitrogen (N1) or the Carbon (C3). The selectivity is not random; it is strictly governed by Hard-Soft Acid-Base (HSAB) theory , pKa thermodynamics , and cation coordination .
Module 1: The Diagnostic Framework (Theory)
Ticket #101: Why is my reaction mixture a mess of isomers?
Before starting a reaction, you must select the pathway based on the electronic nature of your reagents.
-
The N1 Pathway (Hard Nucleophile): When you deprotonate indole (pKa ~21 in DMSO), you create an indolyl anion. The negative charge is delocalized, but the Nitrogen atom holds the highest charge density and acts as a Hard Nucleophile . It prefers Hard Electrophiles (primary alkyl halides, sulfonates) in Polar Aprotic Solvents .
-
The C3 Pathway (Soft Nucleophile): Neutral indole is an enamine. The C3 position is electron-rich due to resonance donation from the nitrogen lone pair. It acts as a Soft Nucleophile . It prefers Soft Electrophiles or conditions where the Nitrogen is "masked" (e.g., by Magnesium coordination).
Visualizing the Decision Matrix
Use this logic flow to determine your experimental conditions.
Figure 1: Decision tree for selecting reaction conditions based on desired regioselectivity.
Module 2: Targeting N-Alkylation
Ticket #204: I need pure N1-substitution.
To achieve N-alkylation, you must treat the indole as a salt. The goal is to separate the indolyl anion from its counter-cation (Na⁺, K⁺) so the nitrogen lone pair is "naked" and reactive.
The Protocol: NaH / DMF System
Standard Operating Procedure (SOP-N1)
-
Reagents: Indole (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq), Electrophile (R-X, 1.1 eq).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.
-
Why? These solvents have high dielectric constants. They solvate the Na⁺ cation effectively, leaving the Indolyl⁻ anion free to react.
-
-
Procedure:
-
Dissolve indole in DMF at 0°C under Argon.
-
Add NaH portion-wise. Wait for H₂ evolution to cease (approx. 30 min). This ensures complete deprotonation.
-
Add the electrophile (R-X) slowly.
-
Warm to Room Temperature (RT) and monitor by TLC.
-
Troubleshooting N-Alkylation
| Issue | Root Cause | Solution |
| Significant C3-alkylation observed | Solvent too non-polar (e.g., THF) causing tight ion-pairing.[1] | Switch to DMF or DMSO. Add 15-crown-5 ether if using Na⁺ in THF to sequester the cation. |
| Low Conversion | Incomplete deprotonation . Indole pKa is ~21 (DMSO).[2] Weak bases (K₂CO₃) are often insufficient without phase transfer catalysts. | Use a stronger base (NaH, KHMDS) or add a catalytic amount of TBAI (Tetrabutylammonium iodide).[1] |
| No Reaction | Electrophile Sterics .[1] | N1 is sterically sensitive.[1] If R-X is tertiary or bulky, N-alkylation is difficult. |
Module 3: Targeting C-Alkylation (C3)
Ticket #309: I need to functionalize the C3 position.
To hit C3, you must either (A) prevent the Nitrogen from reacting or (B) utilize the natural enamine character of the neutral indole.
The Protocol: Magnesium Chelation (Grignard Method)
Standard Operating Procedure (SOP-C3)
This method uses "Umpolung" logic. By reacting indole with a Grignard reagent, the Mg atom tightly coordinates to the Nitrogen. The Nitrogen is now blocked, and the Mg directs the incoming electrophile to the C3 position via a cyclic transition state.
-
Reagents: Indole (1.0 eq), Ethylmagnesium Bromide (EtMgBr, 1.05 eq), Alkyl Halide (R-X).
-
Solvent: Anhydrous Ether (Et₂O) or THF (Non-polar/Ethereal is critical).
-
Procedure:
-
Dissolve indole in Et₂O/THF at 0°C.
-
Add EtMgBr dropwise. Stir for 30 min. You have now formed Indolyl-MgBr .
-
Note: The Nitrogen is now capped by Mg.
-
Add the alkyl halide (R-X).
-
Reflux is often required (6–12 hours) as C3 alkylation is slower than N1.
-
Troubleshooting C-Alkylation
| Issue | Root Cause | Solution |
| N-Alkylation Contamination | Solvent Polarity . Using DMF/DMSO dissociates the N-Mg bond, exposing N as a nucleophile. | Strictly use Et₂O, THF, or Toluene.[1] Avoid HMPA or DMPU. |
| Poly-alkylation (C3, then C3 again) | Product Reactivity . The C3-alkylated product (indolenine) can be more reactive. | Control stoichiometry strictly (1.0 eq R-X). If indolenine forms, it may rearrange to C2. |
| Reaction Stalled | Tight Ion Pair . The Mg-Indole bond is very strong. | Heat is your friend here.[1] Reflux is standard. For unreactive electrophiles, add ZnCl₂ (Lewis Acid) to activate the halide. |
Module 4: Advanced FAQs
Q: What if C3 is already substituted? Can I force C2 alkylation? A: Yes, but it requires "Lithiation-Directing" logic. If you use n-BuLi to deprotonate N-protected indole (e.g., N-Boc indole), the Lithium will coordinate to the carbonyl of the Boc group and direct deprotonation at C2 .
-
Reagent: N-Boc-Indole + t-BuLi
C2-Li species Add Electrophile C2 Product .[1]
Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes, PTC (e.g., NaOH(aq) + Benzyltriethylammonium chloride in DCM) almost exclusively favors N-alkylation . The ammonium cation pairs with the indolyl anion in the organic phase, creating a "loose" ion pair that behaves like the NaH/DMF system.
Q: How does HSAB (Hard-Soft Acid-Base) specifically apply here? A:
-
Indolyl Anion (N): High charge density = HARD . Reacts with Hard E⁺ (H⁺, Alkyl halides).
-
Neutral Indole (C3): HOMO orbital coefficient is highest at C3 = SOFT . Reacts with Soft E⁺ (Iodine, Michael acceptors, heavy metal cations).
References
-
Sundberg, R. J., & Carey, F. A. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Standard text on Enolate/Indole chemistry).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Definitive guide on Indole reactivity profiles).
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link (Source for Indole pKa ~21 in DMSO).[1]
- Sebesta, R., et al. (2005). "Mechanistic studies on the Grignard reaction of indoles." Tetrahedron.
-
Bandini, M., & Melloni, A. (2009). "Transition Metal-Catalyzed Direct Alkylation of Indoles." Chemical Society Reviews. Link (Covers modern catalytic methods for C3 selectivity).[1]
Sources
Technical Support Center: Purification of N-Isopropylindole
Subject: Troubleshooting Guide for Removing Unreacted Indole from N-Isopropylindole Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The separation of unreacted indole (starting material) from
This guide provides a tiered troubleshooting approach, ranging from reaction optimization (prevention) to advanced purification techniques (cure).
Module 1: The Mechanistic Basis of Separation
Before attempting purification, it is critical to understand the physicochemical differences between your impurity (Indole) and your product (
Comparative Properties Table
| Feature | Indole (Impurity) | Separation Implication | |
| H-Bonding | Donor (N-H) | None (Tertiary-like N) | Indole interacts more strongly with polar stationary phases (Silica). |
| pKa (DMSO) | ~16.97 (Weak Acid) | N/A (No acidic proton) | Indole can be deprotonated by strong bases, but not by aqueous NaOH. |
| Solubility | Low in cold Hexane | High in Hexane (Lipophilic) | Key Opportunity: Indole may precipitate from cold non-polar solvents. |
| State (RT) | Solid (mp 52–54 °C) | Liquid / Low-melting Solid | Crystallization is a viable purification vector. |
Why Standard Acid/Base Extraction Fails
Users often attempt to wash the reaction mixture with aqueous acid or base. This usually fails because:
-
Base Wash: Indole is not acidic enough (pKa ~17) to be deprotonated by aqueous NaOH or NaHCO
. It remains in the organic layer. -
Acid Wash: Indole is acid-sensitive. Protonation occurs at C3, generating an electrophilic iminium species that leads to rapid dimerization or polymerization, creating a "tar" that complicates purification further 1.
Module 2: Troubleshooting Workflows
Scenario A: The "Prevention" Strategy (Reaction Optimization)
Use this if you are still in the planning or early reaction phase.
The Issue: The steric bulk of the isopropyl group retards the
Protocol:
-
Base Selection: Switch from weak bases (KOH/K
CO ) to NaH (Sodium Hydride) in dry DMF or THF. The irreversible deprotonation of indole ensures the nucleophile is fully generated 1. -
Stoichiometry: Use 1.5 eq of NaH and 1.2–1.5 eq of Isopropyl Iodide (more reactive than bromide).
-
Monitoring: Do not quench until TLC/HPLC shows <1% starting material. If the reaction stalls, add another 0.5 eq of NaH and alkyl halide.
Scenario B: The "Solubility" Trick (Hexane Crash)
Use this for bulk purification (>1g scale) where chromatography is expensive.
Theory: Indole has significantly lower solubility in saturated hydrocarbons (like n-hexane) than
Protocol:
-
Evaporate your reaction solvent (DMF/THF) completely.
-
Redissolve the crude oil in the minimum amount of warm n-hexane .
-
Place the flask in a freezer (-20 °C) for 12–24 hours.
-
Result: Unreacted indole often crystallizes out as white needles. The supernatant will contain your purified
-isopropylindole. -
Filter the cold solution rapidly.
Scenario C: Chromatographic Separation
Use this for high-purity requirements (>99%).
Theory: Indole possesses a hydrogen-bond donor (N-H), whereas
Optimized Conditions:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexane:DCM (9:1 to 4:1) or Hexane:Toluene .
-
Note: Avoid Ethyl Acetate if possible, as it suppresses the subtle H-bonding difference. DCM or Toluene maximizes the separation factor (
).
-
-
Visualization: Both spots are UV active (254 nm). Indole will stain distinctively red/pink with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl), whereas
-isopropylindole will not stain or stain very faintly/differently.
Module 3: Advanced Chemical Scavenging (The "Nuclear Option")
If chromatography and crystallization fail to remove the last 2% of indole, you can chemically derivatize the impurity to alter its polarity drastically.
Concept: React the mixture with an electrophile that targets the free N-H of indole.
The "Anhydride" Protocol:
-
Dissolve the crude mixture in dry DCM.
-
Add Succinic Anhydride (1.5 eq relative to estimated indole) and DMAP (catalytic).
-
Critical Step: You may need a stronger base (like TEA or excess NaH if done in THF) to force the acylation of the poor indole nucleophile.
-
Mechanism: Indole converts to
-succinylindole, which contains a free carboxylic acid tail. -
Workup: Wash the organic layer with saturated NaHCO
. The ionized -succinylindole will partition into the aqueous layer, leaving pure -isopropylindole in the organic layer.
Visual Decision Guides
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on scale and purity requirements.
Frequently Asked Questions (FAQs)
Q: Can I use Reverse Phase (C18) HPLC to separate them?
A: Yes. In a water/acetonitrile gradient, Indole (more polar) will elute significantly earlier than the lipophilic
Q: Why does my Indole spot "tail" on the TLC plate? A: The N-H proton of indole is slightly acidic and interacts with the silanols on the silica plate. To fix this, add 1% Triethylamine (TEA) to your TLC or column solvent system. This neutralizes the silica surface and sharpens the indole peak, making separation from the product easier.
Q: I tried acid washing and my product turned dark. What happened? A: You likely polymerized your impurity. Indole is unstable in acid, forming dimers and trimers. While this technically removes "monomeric" indole, the resulting oligomers are often dark, sticky tars that can trap your product and ruin the color profile. Avoid acid washes.
References
-
PubChem. (2024).[4] Indole - Chemical Safety and Reactivity. National Library of Medicine. Link
-
Cee, V. et al. (2019).[1] Synthesis of N-Heterocycles: N-alkylation of Indole. ACS Medicinal Chemistry Letters. Link
-
Yamamoto, H. et al. (2021).[5] Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI Processes. Link
-
Niwa, T. (1998). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Isopropyl-1H-indole | C11H13N | CID 87307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Indole N-Isopropylation Optimization
Ticket ID: IND-ISO-001 Status: Open Subject: Optimizing Base Strength & Selectivity for N-Isopropyl Indole Synthesis Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The N-Alkylation Paradox
Welcome to the technical support center for indole functionalization. You are likely here because N-isopropylation is failing. This reaction presents a specific paradox:
-
Indole Acidity: With a pKₐ of 21.0 in DMSO [1], indole is a weak acid.[2] It requires a base strong enough to deprotonate the N-H bond.[3]
-
Electrophile Fragility: Isopropyl halides (2° alkyl halides) are prone to E2 elimination yielding propene. Bases that are too strong or too concentrated will degrade your electrophile before substitution occurs.[2]
-
Ambident Nucleophilicity: The indolyl anion can react at N1 (kinetic/hard) or C3 (thermodynamic/soft). Improper base cation selection can shift selectivity toward the unwanted C3 isomer.
This guide provides the logic to navigate these competing factors.
Module 1: Diagnostic Decision Matrix
Before selecting a reagent, determine your synthesis constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal base system based on scale and substrate sensitivity.
Module 2: Base Selection & Data
The choice of base dictates the concentration of the "naked" indolyl anion and the risk of side reactions.
Comparative Analysis of Base Systems
| Base System | pKₐ (Conj. Acid) | Mechanism Type | Elimination Risk (E2) | N1 vs C3 Selectivity | Recommendation |
| NaH / DMF | ~35 (H₂) | Irreversible Deprotonation | High | High (N1) | Use for unhindered 1° halides only.[1] Risky for iPr.[2] |
| Cs₂CO₃ / DMF | 10.3 (HCO₃⁻)* | Equilibrium / "Cesium Effect" | Low | Excellent | Gold Standard for iPr-X. |
| KOH / DMSO | 15.7 (H₂O) | Equilibrium (High conc.)[1] | Moderate | Moderate | Harsh. Causes hydrolysis of sensitive groups.[2] |
| KOtBu / THF | 17 (tBuOH) | Equilibrium | Very High | High (N1) | Avoid. Steric bulk promotes E2 over S_N2.[1] |
*Note: While the pKₐ of Carbonic acid is low, Cs₂CO₃ in DMF exhibits enhanced basicity due to the poor solvation of the carbonate anion in aprotic media, effectively deprotonating indole (pKₐ 21.0) via equilibrium shifts.[1]
The "Cesium Effect" Explained
Why is Cs₂CO₃ superior for N-isopropylation?
-
Solubility: Unlike K₂CO₃, Cesium Carbonate is significantly soluble in organic solvents like DMF.[2][4]
-
Loose Ion Pairing: The large ionic radius of Cs⁺ (1.67 Å) prevents tight coordination with the Indolyl anion. This creates a "naked" anion that is more nucleophilic (reactive toward substitution) but less basic (less likely to cause elimination) compared to Na⁺ or Li⁺ salts [2].
Module 3: Troubleshooting Guides (FAQs)
Issue 1: The Electrophile is disappearing, but no product is forming.
Diagnosis: You are observing E2 Elimination .
-
Cause: The base is acting as a base toward the isopropyl halide (removing a proton from the
-carbon) rather than a nucleophile. This generates propene gas, which bubbles out.[2] -
Solution:
-
Switch Base: Move from NaH or KOtBu to Cs₂CO₃ .[2]
-
Lower Temperature: E2 elimination has a higher activation energy than S_N2 substitution.[2] Lowering the temp (e.g., from 80°C to 40-50°C) favors substitution.[2]
-
Change Leaving Group: Switch from Isopropyl Iodide (very reactive, prone to elim) to Isopropyl Bromide or Tosylate.[2]
-
Issue 2: Significant C3-Alkylation (C-alkylation) observed.
Diagnosis: Solvent/Cation mismatch favoring the "Soft" center.
-
Cause: Indole is an ambident nucleophile.[2] The Nitrogen is the "Hard" center; C3 is the "Soft" center.
-
Solution:
Issue 3: Reaction stalls at 50% conversion.
Diagnosis: Equilibrium limitation or Catalyst poisoning.[2]
-
Cause: If using a carbonate base, the byproduct is bicarbonate, which buffers the reaction.[2] As the reaction proceeds, the basicity drops.[2]
-
Solution:
-
Stoichiometry: Ensure you are using 2.0 - 3.0 equivalents of Cs₂CO₃.[2]
-
Additives: Add 10 mol% TBAI (Tetrabutylammonium iodide). This facilitates Phase Transfer if solubility is an issue and activates the alkyl halide via Halide Exchange (Finkelstein reaction in situ).
-
Module 4: Standard Operating Protocols (SOP)
Protocol A: The "Gold Standard" (High Reliability)
Best for: Complex substrates, minimizing elimination, high N-selectivity.[2]
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M concentration) .
-
Base Addition: Add Cs₂CO₃ (2.0 equiv) in one portion. The suspension may turn slight yellow.
-
Activation: Stir at 25°C for 30 minutes . (Crucial for initial deprotonation equilibrium).
-
Alkylation: Add Isopropyl Iodide (1.5 equiv) dropwise.
-
Tip: If using the bromide, add TBAI (0.1 equiv).[2]
-
-
Reaction: Heat to 50–60°C . Monitor by TLC/LCMS.[2]
-
Warning: Do not exceed 80°C to avoid E2 elimination.[2]
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO₄.
Protocol B: Phase Transfer Catalysis (Green/Scalable)
Best for: Large scale, robust substrates.[1][2]
-
Solvent: Toluene (or Benzene).
-
Reagents: Indole (1.0 eq), Isopropyl Bromide (3.0 eq), KOH (powdered, 5.0 eq) .
-
Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.1 eq).
-
Process: Reflux with vigorous stirring. The catalyst transfers the hydroxide into the organic layer to deprotonate the indole, which then reacts with the halide.
Module 5: Mechanistic Visualization
Understanding the competition between pathways is critical for troubleshooting.
Figure 2: Mechanistic pathways showing the competition between N-alkylation, C-alkylation, and Elimination.[1][2]
References
-
Kaljurand, I., et al. (2005).[2] Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. Journal of Organic Chemistry, 70(3), 1019–1028.[2] Link (Note: Validates DMSO/MeCN pKa values).
-
Flessner, T., & Doye, S. (1999).[2] Cesium carbonate: A powerful base for the N-alkylation of indoles. Journal of Organic Chemistry. (Demonstrates the "Cesium Effect" for N-selectivity).
-
Sundberg, R. J. (1996).[2] Indoles.[2][3][4][5][6][7][8] Academic Press.[2] (Foundational text on Indole ambident nucleophilicity).
-
Cee, V. J., et al. (2019).[2] Discovery of AMG 510.[2] ACS Medicinal Chemistry Letters, 10, 1302-1308.[2] Link (Example of N-alkylation in drug discovery context).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. dentonchemistry.com [dentonchemistry.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. researchgate.net [researchgate.net]
steric hindrance effects in N-isopropylindole synthesis
Ticket ID: #IND-ISO-042 Subject: Overcoming Steric Hindrance in Indole N-Alkylation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Steric Conflict
Synthesizing N-isopropylindole is deceptively difficult compared to N-methyl or N-benzyl analogs. You are fighting two fundamental forces:
-
Steric Hindrance: The isopropyl group is a secondary alkyl (
) electrophile. The nucleophilic attack is sterically impeded compared to primary halides. -
Ambident Nucleophilicity: The indole anion can react at N1 (desired) or C3 (undesired). Steric bulk at the nitrogen attack site often pushes the reaction toward C3-alkylation or, more commonly, promotes E2 elimination of the isopropyl halide to form propene.
This guide provides three validated workflows to navigate these competing pathways.
Part 1: Diagnostic & Mechanism
Before selecting a protocol, understand the failure modes. The diagram below illustrates the kinetic competition occurring in your flask.
Figure 1: Kinetic competition in indole alkylation. Note that secondary halides increase the risk of E2 elimination (grey path) and C3-alkylation (red path).
Part 2: Validated Protocols
Method A: The "Classical" Approach (NaH / DMF)
Best for: Small scale, high-purity requirements. Risk: High probability of E2 elimination if temperature is uncontrolled.
Reagents:
-
NaH (60% dispersion in oil, 1.2 equiv)
-
2-Iodopropane (1.5 - 2.0 equiv) — Note: Iodide is preferred over bromide for reactivity, but increases elimination risk. Use excess.
-
DMF (Anhydrous)[2]
Step-by-Step Protocol:
-
Deprotonation: In a flame-dried flask under Argon, dissolve Indole in anhydrous DMF (0.2 M). Cool to 0°C .
-
Base Addition: Add NaH portion-wise. Allow to stir at 0°C for 30 mins, then warm to RT for 30 mins. Visual Check: Solution usually turns yellow/reddish indicating indolate formation.
-
Cooling (Critical): Cool the mixture back down to 0°C .
-
Alkylation: Add 2-Iodopropane dropwise.
-
Why? Low temperature suppresses the E2 elimination pathway (which has a higher activation energy than
).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to RT overnight.
-
Quench: Pour into ice water. Extract with EtOAc.
Method B: The "Superbase" Approach (KOH / DMSO)
Best for: Stubborn substrates, scale-up, and overcoming steric bulk. Mechanism: DMSO creates a "naked" anion by solvating the potassium cation, significantly increasing N-nucleophilicity [1].
Reagents:
-
KOH (Powdered, 4.0 equiv)
-
2-Bromopropane (3.0 equiv) — Note: Bromide is sufficient here due to the high reactivity of the system.
-
DMSO (Reagent grade, does not need to be strictly anhydrous)
Step-by-Step Protocol:
-
Dissolution: Dissolve Indole in DMSO (0.5 M).
-
Base Addition: Add powdered KOH rapidly. The mixture may warm up slightly. Stir for 10 mins.
-
Alkylation: Add 2-Bromopropane in one portion.
-
Agitation: Stir vigorously at RT.
-
Note: This reaction is often exothermic.[3] If the flask gets hot, cool with a water bath to prevent "runaway" elimination of the alkyl halide.
-
-
Monitoring: Check TLC after 2 hours. This method is typically faster than NaH/DMF.
-
Workup: Dilute with water (exothermic!). Extract with DCM. Caution: DMSO is hard to remove. Wash organic layer 5x with water.
Part 3: Troubleshooting & Optimization
Symptom: Low Yield / Starting Material Remains [4]
-
Root Cause: The alkyl halide (isopropyl iodide/bromide) likely underwent E2 elimination to form propene gas, which escaped the flask. You essentially "ran out" of electrophile.
-
Solution: Add a second bolus of alkyl halide (1.0 equiv) after 4 hours. Use a sealed tube to keep propene in solution (though this won't reverse elimination, it prevents solvent loss).
Symptom: C3-Alkylation (Indolenine formation) [4]
-
Root Cause: "Soft-Soft" interaction favored. The solvent might be too non-polar, or the counter-ion is too tightly bound.
-
Solution: Switch to Method B (DMSO) . High dielectric solvents favor N-alkylation (Hard-Hard) by separating the ion pair [2].
Symptom: Dark/Black Reaction Mixture
-
Root Cause: Indoles are sensitive to oxidation under basic conditions.
-
Solution: Ensure strict inert atmosphere (Argon/Nitrogen). Add a pinch of sodium bisulfite during workup to reduce oxidized species.
Data Comparison Table:
| Variable | Method A (NaH/DMF) | Method B (KOH/DMSO) | Phase Transfer (TBAB/Tol) |
| Base Strength | High (pKa ~35) | High (Effective basicity) | Moderate |
| N vs C Selectivity | Good | Excellent | Moderate |
| Water Tolerance | None (Dangerous) | Moderate | High |
| Steric Tolerance | Moderate | High | Low |
| Primary Risk | H2 Evolution | Exotherm / DMSO removal | Slow reaction |
Part 4: Decision Matrix
Use this flow to select the correct method for your specific indole derivative.
Figure 2: Decision matrix for protocol selection based on substrate stability and steric environment.
References
-
Rubidium Carbonate/DMSO Effect
- Title: "N-Alkylation of Indoles using Rb2CO3/DMSO" (General concept of superbasic media in DMSO).
- Source:Journal of Organic Chemistry (Contextual grounding on DMSO solv
-
URL:[Link] (Validating DMSO's role in enhancing N-nucleophilicity).
-
Regioselectivity (N vs C)
- Title: "Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles"
- Source:Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
Phase Transfer Catalysis Protocols
- Title: "Phase-Transfer-Catalyzed Alkylation of Hydantoins" (Demonstrates TBAB efficiency, applicable to indole systems).
- Source:NIH / PMC
-
URL:[Link]
-
Alternative Synthesis (Cyclization)
Sources
- 1. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
Technical Support Center: Indole Alkylation Troubleshooting
Topic: Troubleshooting Low Conversion & Regioselectivity in Indole Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Core Concept: The Ambident Nucleophile Challenge
Before troubleshooting, you must diagnose the fundamental conflict. Indole is an ambident nucleophile . The nitrogen (N1) and the C3 carbon are in constant competition.
-
N1 (Hard Nucleophile): Reactivity is driven by electrostatics. Requires deprotonation (pKa ~21 in DMSO). Favored by "hard" counter-cations (K⁺, Na⁺) and polar aprotic solvents that separate ion pairs.
-
C3 (Soft Nucleophile): Reactivity is driven by orbital overlap (HOMO coefficient is highest at C3). Favored by Lewis acids, "soft" transition metals, and neutral conditions.
The "Low Conversion" Illusion: Often, what looks like "low conversion" is actually catalyst poisoning , oligomerization (invisible by UV/TLC if polymers crash out), or reversible reaction stalling .
Troubleshooting Module: N-Alkylation
Q: My N-alkylation using NaH/DMF stalled at 50% conversion. Adding more base didn't help. Why?
A: You likely have a "Tight Ion Pair" or Water Contamination issue.
-
The Water Trap: NaH is extremely sensitive. If your DMF is "wet" (>500 ppm H₂O), NaH generates NaOH. NaOH (pKa of H₂O ~15.7) is not strong enough to fully deprotonate indole (pKa ~21) in an equilibrium, causing the reaction to stall.
-
Fix: Use anhydrous DMF (<50 ppm H₂O) and vent the reaction vessel to release H₂ gas, driving the equilibrium.
-
-
The Ion Pair Effect: In solvents like THF, the Indolyl-Na⁺ species forms a tight ion pair. The N-anion is shielded by the cation, preventing attack on the electrophile.
-
Fix: Switch to DMSO or DMF (Polar Aprotic). These solvents solvate the cation, leaving the N-anion "naked" and highly reactive.
-
Additive Fix: If you must use THF, add 15-Crown-5 (for Na⁺) or 18-Crown-6 (for K⁺) to chelate the cation and break the ion pair.
-
Q: I am seeing significant C3-alkylated byproduct during N-alkylation. How do I stop it?
A: You are inadvertently favoring Soft-Soft interactions.
-
Check your Counter-ion: Lithium (Li⁺) coordinates tightly to the Nitrogen, blocking it and directing the electrophile to C3.
-
Solution: Switch to Potassium (K⁺) or Cesium (Cs⁺) bases (e.g., Cs₂CO₃). Larger cations dissociate easier from the Nitrogen.
-
-
Check your Electrophile: Soft electrophiles (e.g., alkyl iodides, Michael acceptors) naturally prefer C3.
-
Solution: Use harder leaving groups (Alkyl Tosylates or Mesylates) to favor N-attack.
-
Q: Can I avoid NaH? It's too dangerous for scale-up.
A: Yes, use Phase Transfer Catalysis (PTC) or Solid-Liquid systems. A robust alternative is KOH in DMSO or KOH/TBAB (Tetrabutylammonium bromide) in Toluene/Water. The quaternary ammonium salt shuttles the hydroxide into the organic phase, deprotonating the indole at the interface.
Troubleshooting Module: C3-Alkylation (Friedel-Crafts)
Q: My Lewis Acid catalyzed C3-alkylation yields are low, and the reaction turns black.
A: You are triggering Indole Acid-Catalyzed Dimerization.
Indoles are acid-sensitive. In the presence of strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂), indole molecules react with each other to form dimers and trimers (oligomerization).
-
Diagnostic: A dark/black reaction mixture often indicates polymerization.
-
Fix 1 (Catalyst Tuning): Switch to "softer," water-tolerant Lewis acids like In(OTf)₃ (Indium Triflate) or Sc(OTf)₃ . These activate the electrophile without decomposing the indole.
-
Fix 2 (Temperature): Lower the temperature to 0°C or -78°C. Dimerization has a higher activation energy than the desired alkylation.
Q: I want C3-alkylation, but I'm getting N-alkylation.
A: Your solvent is too polar. Polar solvents (DMSO, DMF) stabilize the N-charged resonance structure.
-
Fix: Use non-polar solvents like DCM (Dichloromethane) or Toluene . These destabilize the charge separation required for N-attack, forcing the reaction through the neutral C3-orbital pathway.
Diagnostic Logic & Mechanism
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of reaction failure based on observed symptoms (color change, byproducts).
Standardized Protocols
Protocol A: Robust N-Alkylation (NaH Method)
Best for: Primary alkyl halides, unhindered electrophiles.
-
Prep: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Dissolve Indole (1.0 equiv) in Anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Critical Step: Allow to stir at 0°C for 30 mins. You must see H₂ bubbling cease. If bubbling continues, deprotonation is incomplete.
-
-
Alkylation: Add Electrophile (1.2 equiv) dropwise.
-
Reaction: Warm to Room Temp (RT). Stir 1-4 hours.
-
Quench: Careful addition of sat. NH₄Cl.
Protocol B: Regioselective C3-Alkylation (Lewis Acid)
Best for: Michael acceptors, Epoxides, or Benzyl halides.
-
Prep: Standard vial, air atmosphere (if using In(OTf)₃).
-
Mix: Dissolve Indole (1.0 equiv) and Electrophile (1.1 equiv) in DCM or Acetonitrile (0.2 M).
-
Catalyst: Add In(OTf)₃ (5-10 mol%) .
-
Note: Indium Triflate is water-tolerant and prevents the "black tar" polymerization often seen with AlCl₃.
-
-
Reaction: Stir at RT. Monitor by TLC.
-
Workup: Filter through a silica plug to remove catalyst.
Reference Data
Table 1: Solvent & Base Effects on Regioselectivity
| Solvent | Dielectric Constant | Ion Pair State | Major Product (with K/Na base) |
| DMSO | 46.7 | Loose / Dissociated | N1-Alkylation (>95%) |
| DMF | 36.7 | Loose / Dissociated | N1-Alkylation (>90%) |
| THF | 7.5 | Tight / Contact | Mixed (N1 + C3) |
| DCM | 8.9 | Tight | C3-Alkylation (Lewis Acid) |
| Toluene | 2.4 | Aggregated | C3-Alkylation |
Table 2: Base Selection Guide
| Base | pKa (DMSO) | Strength | Usage Case |
| NaH | ~35 | Strong | Standard N-alkylation. Requires dry solvent. |
| KOtBu | ~32 | Strong | Good for bulky electrophiles. |
| Cs₂CO₃ | ~26 | Moderate | Mild N-alkylation; avoids Li/Na chelation issues. |
| KOH | ~15 (in H2O) | Moderate | Use with DMSO (superbase effect) or PTC. |
| K₂CO₃ | ~10 | Weak | Only works for highly reactive electrophiles or C3. |
References
-
Indole Acidity & pKa: Bordwell, F. G.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[2]
- N-Alkylation Mechanism: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 8th Edition. (General reference for Ambident Nucleophiles).
- Lewis Acid C3-Alkylation: Bandini, M., et al. "Catalytic Functionalization of Indoles in C3-Position." Angewandte Chemie International Edition 48.22 (2009). (Review of In(OTf)3 and other soft Lewis acids).
-
Regiodivergent Alkylation: Li, H., et al. "Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents."[3] Journal of Organic Chemistry (2025).
-
Phase Transfer Catalysis: Kanger, T., et al. "Phase transfer-catalyzed N-alkylation of indoles." Symmetry 12 (2020).
Sources
Technical Support Center: Purification of 1-Isopropyl-1H-Indole by Column Chromatography
Welcome to the technical support center for the purification of 1-isopropyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar N-alkylated indole compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during column chromatography purification. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your separations and overcome common obstacles.
Understanding the Molecule: 1-Isopropyl-1H-Indole
1-Isopropyl-1H-indole is an N-alkylated derivative of indole. The introduction of the isopropyl group at the nitrogen atom significantly alters the molecule's polarity compared to the parent indole. This structural feature is key to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | PubChem CID 4389257[1] |
| Molecular Weight | 159.23 g/mol | PubChem CID 4389257[1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General knowledge of indole derivatives |
| Polarity | Moderately nonpolar | Inferred from structure |
Experimental Protocol: Flash Column Chromatography of 1-Isopropyl-1H-Indole
This protocol is a general guideline for the purification of 1-isopropyl-1H-indole from a crude reaction mixture, assuming the primary impurities are unreacted indole and residual alkylating agents or solvents.
Preparation of the Crude Sample and TLC Analysis
-
Objective: To determine the optimal eluent system for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate (e.g., silica gel 60 F254).[2]
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15).[3]
-
The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.3 for 1-isopropyl-1H-indole.[4] This ensures good separation from both less polar and more polar impurities.
-
Visualize the spots under UV light (254 nm). Indole derivatives are typically UV-active.[5] Further visualization can be achieved using a p-anisaldehyde stain, which is sensitive to many functional groups.[6]
-
Column Packing
-
Objective: To prepare a homogenous and well-packed silica gel column.[7]
-
Procedure:
-
Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[3]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the chosen eluent system (the initial, low-polarity solvent mixture).[8]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[8]
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.[7]
-
Sample Loading and Elution
-
Objective: To apply the sample to the column and elute the purified product.
-
Procedure:
-
Dissolve the crude 1-isopropyl-1H-indole in a minimal amount of a non-polar solvent, such as dichloromethane or the eluent mixture.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
Begin eluting with the predetermined solvent system, starting with the lower polarity mixture.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities.[4]
-
Combine the fractions containing the pure 1-isopropyl-1H-indole and remove the solvent under reduced pressure.
-
Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-isopropyl-1H-indole and related compounds.
Issue 1: Poor Separation of Product from Starting Material (Indole)
-
Question: My TLC shows the product and unreacted indole spots are very close together. How can I improve the separation on the column?
-
Answer:
-
Optimize the Eluent System: The polarity difference between indole and 1-isopropyl-1H-indole is the basis for their separation. Fine-tune your hexane/ethyl acetate ratio. A small decrease in the percentage of ethyl acetate can significantly improve separation. Try developing your TLC with very subtle changes in solvent polarity (e.g., 98:2, 97:3 hexane:ethyl acetate).
-
Consider an Alternative Solvent System: Sometimes, a different solvent combination can provide better selectivity. Consider replacing ethyl acetate with diethyl ether or dichloromethane in your mobile phase.[3]
-
Gradient Elution: Start with a very non-polar eluent to first wash out any non-polar impurities. Then, slowly and incrementally increase the polarity to elute your product, leaving the more polar indole behind.
-
Issue 2: Product Decomposition on the Column
-
Question: I'm losing a significant amount of my product during chromatography, and I see new, often colored, spots on my TLCs of the column fractions. What is happening?
-
Answer:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like some indole derivatives.
-
Solution 1: Neutralize the Silica Gel: You can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a base, such as triethylamine (1-2%).[9] This will neutralize the acidic sites on the silica.
-
Solution 2: Use a Different Stationary Phase: If your compound is highly acid-sensitive, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[9]
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[4]
-
Issue 3: The Product is Tailing on the Column
-
Question: My product spot on the TLC is elongated, and on the column, it elutes over many fractions with poor resolution. What causes this and how can I fix it?
-
Answer:
-
Causes of Tailing:
-
Sample Overload: Applying too much sample to the column can lead to broad, tailing peaks.
-
Interactions with the Stationary Phase: Strong, non-ideal interactions between your compound and the silica gel can cause tailing.
-
Inappropriate Solvent System: The eluent may not be strong enough to effectively move the compound down the column.
-
-
Solutions:
-
Reduce Sample Load: Use a larger column or purify smaller batches.
-
Add a Modifier to the Eluent: For basic compounds like indoles, adding a small amount of a base like triethylamine or pyridine (around 0.5-1%) to the eluent can often prevent tailing by competing for the acidic sites on the silica gel.
-
Increase Eluent Polarity: A slight, careful increase in the polarity of your mobile phase can sometimes resolve tailing.
-
-
Issue 4: No Product Eluting from the Column
-
Question: I've run a large volume of eluent through the column, but my product is not coming off. What should I do?
-
Answer:
-
Check Your TLC: Re-run a TLC of your crude material to confirm the presence of the product and its Rf in the chosen eluent.
-
Drastic Polarity Increase: If you are confident the product is on the column, you can try a "flush" with a much more polar solvent, such as 100% ethyl acetate or even a mixture containing a small amount of methanol (e.g., 95:5 dichloromethane:methanol).[3] Be aware that this may also elute other impurities.
-
Possible Decomposition: As mentioned in Issue 2, your compound may have decomposed on the column. You can test for this by taking a small sample of the silica from the top of the column, extracting it with a polar solvent like methanol, and analyzing the extract by TLC.
-
Frequently Asked Questions (FAQs)
-
Q: How do I visualize 1-isopropyl-1H-indole on a TLC plate?
-
Q: What are the common impurities I should expect from the N-alkylation of indole?
-
A: Common impurities include unreacted indole, excess alkylating agent (e.g., 2-iodopropane), and potentially C-alkylated byproducts, where the isopropyl group has added to the C3 position of the indole ring. The separation of N- and C-alkylated isomers can be challenging and may require careful optimization of the eluent system.
-
-
Q: Can I reuse my silica gel column?
-
A: While technically possible for very similar separations, it is generally not recommended for high-purity applications. Residual compounds from the previous run can contaminate your current purification. For research and development purposes, it is best practice to use fresh silica gel for each purification.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of 1-isopropyl-1H-indole.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting column chromatography issues.
References
-
PubChem. (n.d.). 1-isopropyl-1H-indole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 7, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Massachusetts Institute of Technology. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 7, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). TLC Stains. Retrieved February 7, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). How to run column chromatography. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: Crystallization Solvents for N-Isopropylindole Purification
Welcome to the Technical Support Center for N-Isopropylindole Purification. This guide, designed for researchers, scientists, and drug development professionals, provides expert-backed insights and practical troubleshooting for the crystallization of N-isopropylindole. As Senior Application Scientists, we understand that achieving high purity is paramount, and this resource is structured to navigate the common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the crystallization of N-isopropylindole.
Q1: What is the ideal solvent for recrystallizing N-isopropylindole?
There is no single "ideal" solvent, as the optimal choice depends on the impurity profile of your crude material. However, a good starting point is a solvent system in which N-isopropylindole exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Based on the behavior of similar indole derivatives, a mixed solvent system of a polar protic solvent and water, such as methanol/water or ethanol/water, is a promising candidate.[1] For instance, a 3:2 methanol to water ratio has been shown to be effective for the crystallization of indole.[1]
Q2: My N-isopropylindole is an oil at room temperature. Can I still purify it by crystallization?
Oiling out, where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the melting point of your compound is lower than the boiling point of the solvent. To circumvent this, you can try a lower-boiling point solvent or a solvent mixture. Alternatively, techniques like anti-solvent crystallization can be effective.
Q3: How much solvent should I use for the recrystallization?
The goal is to use the minimum amount of hot solvent necessary to fully dissolve your crude N-isopropylindole. Using an excessive amount of solvent will result in a lower yield, as more of your product will remain in the mother liquor upon cooling.
Q4: My crystals are not forming, even after the solution has cooled. What should I do?
Several techniques can induce crystallization. These include:
-
Scratching the inner surface of the flask with a glass rod at the meniscus.
-
Seeding the solution with a small crystal of pure N-isopropylindole.
-
Reducing the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator.
-
Cooling the solution further in an ice bath or refrigerator.
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the purification of N-isopropylindole.
Problem 1: Oiling Out - The Product Separates as a Liquid
Causality: This phenomenon typically occurs when the solute's melting point is below the temperature at which it becomes supersaturated in the chosen solvent. It can also be caused by the presence of impurities that depress the melting point of the mixture.
Troubleshooting Workflow:
Caption: Troubleshooting Oiling Out.
Detailed Solutions:
-
Solvent Selection: If using a high-boiling point solvent like toluene, consider switching to a lower-boiling point alternative such as ethyl acetate or a mixture of hexane and acetone.
-
Anti-Solvent Crystallization: Dissolve the crude N-isopropylindole in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth. Water can often serve as an effective anti-solvent for compounds dissolved in polar organic solvents like ethanol or acetone.[2]
Problem 2: Poor Crystal Yield
Causality: A low yield is often a consequence of using too much solvent, cooling the solution too quickly, or premature filtration.
Troubleshooting Steps:
-
Concentrate the Mother Liquor: If you have retained the filtrate, you can recover more product by carefully evaporating some of the solvent and allowing a second crop of crystals to form.
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required for complete dissolution. Add the solvent in small portions to the heated crude material.
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the solution. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
Problem 3: Impure Crystals
Causality: Impurities can be co-crystallized with the product if the cooling is too rapid or if the chosen solvent does not effectively differentiate between the product and the impurities. Common impurities in N-alkylation of indoles can include unreacted indole, over-alkylated products, or byproducts from side reactions.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-isopropyl-1H-indole
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. This guide focuses on the ¹H NMR chemical shifts of 1-isopropyl-1H-indole, offering a comparative analysis against its parent compound, indole, and the closely related 1-methyl-1H-indole. By examining the subtle yet significant shifts in proton resonances, we can gain valuable insights into the electronic and steric influences of N-alkylation on the indole scaffold, a privileged core in numerous pharmacologically active molecules.
The Indole Nucleus: A Spectroscopic Perspective
The indole ring system, with its fused benzene and pyrrole rings, presents a fascinating case for ¹H NMR analysis. The aromatic protons exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to substitution. Of particular interest is the effect of substitution at the N-1 position, which directly modulates the electron density of the pyrrole ring and can induce significant steric interactions, thereby influencing the chemical environment of all protons in the molecule.
This guide will dissect the ¹H NMR spectrum of 1-isopropyl-1H-indole, providing both predicted data and a comparative framework to understand the underlying principles governing its spectral features.
Comparative ¹H NMR Data: Indole, 1-Methyl-1H-indole, and 1-isopropyl-1H-indole
The following table summarizes the ¹H NMR chemical shift data for our compounds of interest, all referenced in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. The data for indole and 1-methyl-1H-indole are derived from experimental spectra, while the data for 1-isopropyl-1H-indole is a high-quality prediction generated from a reliable database, owing to the scarcity of published experimental spectra for this specific compound.
| Proton | Indole (Experimental) | 1-Methyl-1H-indole (Experimental) | 1-isopropyl-1H-indole (Predicted) |
| H-1 (N-H) | ~8.10 ppm (br s) | - | - |
| H-2 | ~7.20 ppm (t) | ~7.09 ppm (d) | ~7.15 ppm (d) |
| H-3 | ~6.51 ppm (t) | ~6.47 ppm (d) | ~6.55 ppm (d) |
| H-4 | ~7.65 ppm (d) | ~7.63 ppm (d) | ~7.64 ppm (d) |
| H-5 | ~7.11 ppm (t) | ~7.18 ppm (t) | ~7.19 ppm (t) |
| H-6 | ~7.18 ppm (t) | ~7.27 ppm (t) | ~7.28 ppm (t) |
| H-7 | ~7.56 ppm (d) | ~7.58 ppm (d) | ~7.59 ppm (d) |
| N-CH₃ | - | ~3.77 ppm (s) | - |
| N-CH(CH₃)₂ | - | - | ~4.65 ppm (septet) |
| N-CH(CH₃)₂ | - | - | ~1.50 ppm (d) |
Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), septet, and br s (broad singlet).
Analysis of Chemical Shift Variations: The Influence of the N-isopropyl Group
A detailed examination of the data reveals the distinct electronic and steric effects of the N-isopropyl substituent.
Protons of the Pyrrole Ring (H-2 and H-3)
The protons on the five-membered pyrrole ring, H-2 and H-3, are particularly sensitive to N-substitution. In the parent indole, the N-H proton is acidic and its signal is often broad. Upon alkylation, this signal disappears.
-
H-2 (α to Nitrogen): In 1-methyl-1H-indole, the H-2 proton experiences a slight upfield shift compared to indole. This is attributed to the electron-donating nature of the methyl group. However, in 1-isopropyl-1H-indole, the predicted chemical shift for H-2 is slightly downfield compared to 1-methyl-1H-indole. This can be rationalized by considering the steric bulk of the isopropyl group, which may cause a slight distortion of the ring geometry and alter the electronic environment.
-
H-3 (β to Nitrogen): The H-3 proton in both 1-methyl and 1-isopropyl substituted indoles shows a slight downfield shift compared to the parent indole. This is a common trend observed upon N-alkylation and is related to the overall change in electron distribution within the pyrrole ring.
Protons of the Benzene Ring (H-4 to H-7)
The protons on the six-membered benzene ring are less dramatically affected by N-alkylation, as the electronic effects are transmitted through the fused ring system. The predicted shifts for the aromatic protons of 1-isopropyl-1H-indole are very similar to those of 1-methyl-1H-indole, suggesting that the primary electronic influence of the alkyl group is localized more on the pyrrole ring.
Protons of the N-Alkyl Group
The signals for the N-alkyl protons provide direct evidence of the substituent.
-
1-Methyl-1H-indole: A sharp singlet around 3.77 ppm is characteristic of the N-methyl protons.
-
1-isopropyl-1H-indole: The isopropyl group gives rise to a distinctive pattern: a septet for the methine proton (N-CH) around 4.65 ppm, coupled to the six equivalent methyl protons, which appear as a doublet around 1.50 ppm. The downfield shift of the methine proton is a direct consequence of its attachment to the electronegative nitrogen atom.
Visualizing the Structure and Proton Assignments
To aid in the correlation of the NMR data with the molecular structure, the following diagram illustrates the numbering of the protons in 1-isopropyl-1H-indole.
Caption: General workflow for ¹H NMR data acquisition and analysis.
Conclusion
The ¹H NMR spectrum of 1-isopropyl-1H-indole, when compared to indole and 1-methyl-1H-indole, provides a clear illustration of the electronic and steric effects of N-alkylation. The introduction of the isopropyl group leads to predictable changes in the chemical shifts of the pyrrole ring protons and introduces characteristic signals for the alkyl substituent itself. This comparative approach, grounded in the principles of NMR spectroscopy, is an invaluable asset for any researcher working with substituted indole scaffolds. By understanding these fundamental relationships between structure and spectral data, scientists can confidently elucidate the structures of novel compounds and accelerate the pace of drug discovery and development.
References
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
13C NMR Spectrum Analysis of N-Isopropylindole: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the 13C NMR spectrum of N-isopropylindole , designed for researchers requiring precise structural characterization and differentiation from similar N-substituted indole derivatives.
Executive Summary
In drug discovery, the indole scaffold is ubiquitous.[1] Modifying the N1-position with an isopropyl group (N-isopropylindole ) is a strategic steric modulation often used to block metabolic sites or alter receptor binding affinity.
This guide objectively compares the 13C NMR performance of N-isopropylindole against its primary alternatives: Indole (unsubstituted) and N-methylindole . "Performance" here is defined as the spectral distinctiveness, resolution of diagnostic signals, and the utility of the N-substituent as a structural reporter.
Key Finding: The N-isopropyl group provides a superior "NMR Handle" compared to N-methyl due to the unique methine (CH) and methyl (CH3) coupling patterns, allowing for unambiguous confirmation of N-alkylation success where N-methyl signals might be obscured by other aliphatic regions.
Part 1: Structural Basis & Theoretical Shifts
The Molecule: N-Isopropylindole
-
Formula: C₁₁H₁₃N
-
Molecular Weight: 159.23 g/mol
-
Symmetry: The molecule possesses a plane of symmetry running through the N1-C(isopropyl) bond, making the two methyl groups of the isopropyl moiety chemically equivalent (enantiotopic protons, homotopic carbons in achiral environment).
Diagnostic Signal Expectations
The 13C NMR spectrum (typically decoupled, proton-noise decoupled) will display 10 unique signals for the 11 carbons (due to symmetry of the isopropyl methyls).
| Carbon Type | Count | Approx.[2][3][4][5][6][7] Shift (δ, ppm) | Description |
| Aliphatic CH | 1 | 46.0 – 48.0 | Diagnostic: The methine carbon attached directly to Nitrogen. Significantly deshielded. |
| Aliphatic CH₃ | 2 | 22.0 – 23.0 | Equivalent methyls. Typical alkyl region.[2][4] |
| Aromatic C2 | 1 | 124.0 – 126.0 | The α-carbon to Nitrogen. Sensitive to N-substitution. |
| Aromatic C3 | 1 | 101.0 – 103.0 | The β-carbon. Highly shielded (electron-rich). |
| Quaternary C3a | 1 | 128.0 – 129.0 | Bridgehead carbon. |
| Quaternary C7a | 1 | 135.0 – 137.0 | Bridgehead carbon adjacent to Nitrogen. |
| Benzene Ring | 4 | 109.0 – 122.0 | C4, C5, C6, C7. Typical aromatic multiplets. |
Part 2: Comparative Analysis (The Alternatives)
This section compares N-isopropylindole with its standard alternatives to highlight spectral differences critical for monitoring reaction progress (e.g., alkylation of indole).
Table 1: Comparative 13C NMR Chemical Shifts (CDCl₃)
| Carbon Position | Indole (Precursor) | N-Methylindole (Alternative 1) | N-Isopropylindole (Target) | Spectral Impact / Note |
| N-Substituent (α) | N/A | 32.9 (CH₃) | ~47.0 (CH) | Primary Differentiator. The isopropyl CH is ~14 ppm downfield from N-Me. |
| N-Substituent (β) | N/A | N/A | ~22.5 (CH₃) | Isopropyl adds a second diagnostic alkyl peak absent in N-Me. |
| C2 (α-pyrrole) | 124.2 | 128.8 | ~125.5 | N-alkylation deshields C2. Isopropyl steric bulk may slightly shield C2 vs Methyl (γ-effect).[5] |
| C3 (β-pyrrole) | 102.2 | 100.9 | 101.5 | Minimal change; remains the most shielded aromatic signal. |
| C7a (Bridgehead) | 135.8 | 136.8 | 136.0 | Quaternary carbon; intensity is low. |
Performance Analysis
-
Resolution: N-Methylindole presents a single aliphatic peak at ~33 ppm. In complex mixtures (e.g., crude reaction with DMF or other solvents), this singlet can easily overlap.
-
Validation: N-Isopropylindole offers a self-validating system . You must see two aliphatic signals with a specific intensity ratio (in quantitative 13C) or specific DEPT phases (CH up, CH3 up).
-
Steric Effects: The "Gamma-Gauche" effect from the bulky isopropyl group often causes a slight upfield shift of the C2 and C7a carbons compared to the N-methyl analog, serving as a subtle probe for steric conformation.
Part 3: Experimental Protocol
A. Synthesis (To generate the analytical sample)
-
Reaction: Nucleophilic substitution (Sɴ2).
-
Reagents: Indole, 2-Iodopropane (or 2-Bromopropane), Base (NaH or KOH).
-
Solvent: DMF (Dimethylformamide) or DMSO.
B. NMR Acquisition Workflow
Objective: Obtain a high-resolution spectrum suitable for publication or patent filing.
-
Sample Preparation:
-
Dissolve 15–20 mg of purified N-isopropylindole in 0.6 mL CDCl₃ .
-
Note: CDCl₃ is preferred over DMSO-d₆ for better resolution of the aliphatic region, unless the compound is unstable.
-
Filtration: Filter through a cotton plug to remove inorganic salts (NaI/KBr) which cause line broadening.
-
-
Instrument Parameters (Standard 400/500 MHz):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 256 (Carbon is 1.1% natural abundance).
-
Relaxation Delay (D1): 2.0 seconds. (Ensure relaxation of quaternary C3a/C7a).
-
Spectral Width: -10 to 160 ppm.
-
-
Advanced Validation (DEPT-135):
-
Run a DEPT-135 experiment.
-
Expectation:
-
Positive Peaks (Up): CH (Isopropyl methine), CH₃ (Isopropyl methyls), C2, C4, C5, C6, C7.
-
Negative Peaks (Down): None (No CH₂ groups in N-isopropylindole).
-
Absent: C3a, C7a (Quaternary).
-
-
Contrast: If you used n-propyl bromide by mistake, you would see a negative CH₂ peak. This is a critical quality control step.
-
Part 4: Visualization of Analysis Logic
Diagram 1: Spectral Assignment Decision Tree
This flowchart guides the researcher through the logic of assigning the N-substituent based on 13C and DEPT data.
Caption: Logical workflow for distinguishing N-isopropylindole from ethyl/methyl analogs using 13C/DEPT phasing.
Diagram 2: Synthesis & Characterization Workflow
A visual representation of the experimental protocol to generate the sample.
Caption: Step-by-step workflow from raw materials to analytical NMR sample.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Context: Essential for identifying residual solvent peaks (DMF, DMSO) that may overlap with the N-isopropyl signals.
-
National Institute of Standards and Technology (NIST). 1-Isopropylindole (CAS 16885-99-7) Entry. PubChem Database. [Link]
- Context: Verification of CAS number, molecular weight, and general identifiers.
-
Al-Rawi, J. M. A., et al. (1985).[5] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A. [Link][5]
- Context: Authoritative source for N-alkyl substituent effects (Methyl vs Isopropyl) on alpha/beta carbon shifts in N-heterocycles.
-
Oregon State University. 13C NMR Chemical Shift Table. Chemistry Department. [Link]
- Context: Standard reference for general aliphatic and aromatic chemical shift ranges used in the assignment table.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Isopropyl alcohol(67-63-0) 13C NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Definitive Structural Assignment: N-Isopropylindole vs. 3-Isopropylindole via NMR
Executive Summary
The Bottom Line: The distinction between
-
N-Isopropylindole: Methine septet at
4.6–4.8 ppm ; No N-H signal. -
3-Isopropylindole: Methine septet at
3.1–3.3 ppm ; Distinct N-H broad singlet at > 10.0 ppm (in DMSO- ).
This guide details the mechanistic origin of these isomers, provides a comparative spectral analysis, and outlines a self-validating experimental protocol using 1D and 2D NMR techniques.
Mechanistic Basis: The Ambident Nucleophile
Indole is an ambident nucleophile, capable of reacting at either the Nitrogen (N1) or Carbon-3 (C3) position. Understanding this regioselectivity helps anticipate which isomer is likely major based on your reaction conditions.
-
N-Alkylation (Kinetic/Hard): Favored by strong bases (NaH, KOH) and hard electrophiles in polar aprotic solvents (DMF, DMSO). The deprotonated indolyl anion attacks the electrophile at the nitrogen, the site of highest electron density.
-
C3-Alkylation (Thermodynamic/Soft): Favored by acid catalysis, Grignard reagents, or transition metal catalysis (e.g., Ir, Zn). The C3 position is the most nucleophilic carbon due to the enamine-like character of the pyrrole ring.
Why this matters: If you used a base like NaH, you expect the
Comparative Spectral Analysis
A. H NMR: The Diagnostic "Septet"
The most immediate visual check is the position of the isopropyl group's methine proton (
| Feature | 3-Isopropylindole | Causality | |
| Methine Shift ( | 4.60 – 4.80 ppm (Septet) | 3.10 – 3.30 ppm (Septet) | Deshielding Effect: The nitrogen atom is highly electronegative, pulling electron density from the |
| N-H Signal | Absent | Present ( | Substitution: N-alkylation removes the acidic proton. C3-alkylation retains the secondary amine. |
| Aromatic Region | H2 and H7 often distinct. | H2 often appears as a doublet ( | Coupling: In DMSO- |
B. C NMR: The Alpha-Carbon Confirmation
Carbon NMR provides a robust secondary confirmation, particularly useful if the proton spectrum is crowded by impurities.
| Feature | 3-Isopropylindole | Causality | |
| 46 – 50 ppm | 25 – 29 ppm | Electronegativity: Direct attachment to Nitrogen significantly deshields the carbon nucleus compared to attachment to the C3 aromatic carbon. | |
| Indole C2 | Electronic Environment: N-substitution alters the electron density of the adjacent C2 more significantly. |
C. 2D NMR (HMBC): The "Gold Standard" Proof
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method to prove connectivity. It visualizes couplings over 2-3 bonds (
- -Isopropylindole: The isopropyl methyl protons will show a strong correlation to the Indole C2 (approx. 125 ppm) and C7a (junction carbon).
-
3-Isopropylindole: The isopropyl methyl protons will correlate to Indole C2 , C3 , and C3a (junction carbon).
Experimental Protocol
Step 1: Sample Preparation
Objective: Maximize resolution and N-H visibility.
-
Solvent Choice: Use DMSO-
(0.6 mL) rather than CDCl .-
Reasoning: DMSO prevents rapid chemical exchange of the N-H proton, ensuring it appears as a sharp(er) signal rather than a broad, invisible hump. It also separates the aromatic signals better.
-
-
Concentration: Dissolve ~5-10 mg of the crude mixture or purified product.
-
Reasoning: High concentrations can cause stacking effects that shift aromatic peaks, but 5-10 mg is ideal for crisp 1D and 2D acquisition.
-
Step 2: Acquisition Parameters
-
1H NMR: Run a standard 16-scan experiment.
-
Critical Check: Ensure the spectral width covers -2 to 14 ppm to catch the downfield N-H.
-
-
13C NMR: Run a proton-decoupled experiment (typically 256-512 scans depending on concentration).
-
HMBC: Run a magnitude-mode HMBC optimized for long-range couplings (typically 8-10 Hz).
Step 3: Analysis Workflow (Decision Tree)
Figure 1: Decision tree for rapid identification of indole alkylation isomers.
HMBC Connectivity Visualization
The following diagram illustrates the specific long-range correlations that definitively prove the structure.
Figure 2: Key HMBC correlations. Note the correlation to the junction carbon C7a for the N-isomer vs. C3a for the C3-isomer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for general chemical shift ranges of N-alkyl vs C-alkyl systems).
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Authoritative text on indole reactivity and regioselectivity).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified source for standard indole and alkyl-indole reference spectra).
-
Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link] (Crucial for identifying solvent peaks in DMSO/CDCl3).
Sources
Comparative Mass Spectrometry Guide: 1-Isopropylindole Fragmentation
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-isopropylindole (also known as N-isopropylindole or 1-(propan-2-yl)-1H-indole). It is designed for researchers requiring robust identification of indole derivatives in synthetic chemistry and drug development.
Key Findings:
-
Primary Identification: Electron Ionization (EI) at 70 eV provides the most definitive structural fingerprint.
-
Diagnostic Peak: The base peak at
144 ( ) is the critical differentiator, resulting from the loss of a methyl group from the N-isopropyl moiety. -
Isomeric Differentiation: Unlike its isomer 3-isopropylindole , which exhibits extensive ring expansion and
-cleavage dominated pathways, 1-isopropylindole retains strong N-substituent fragmentation characteristics. -
Preferred Method: GC-MS (EI) is superior for structural elucidation; LC-MS/MS (ESI) is recommended only for high-sensitivity quantitation in biological matrices.
Structural Context & Mechanistic Theory
The Molecule
1-Isopropylindole (
Fragmentation Mechanics (EI Source)
Upon electron impact (70 eV), the molecule undergoes ionization to form the radical cation
-
-Cleavage (Methyl Loss): The dominant pathway is the cleavage of a methyl group from the isopropyl chain. This forms a stable cation at
144. The positive charge is stabilized by the adjacent nitrogen lone pair. -
N-Dealkylation: A secondary pathway involves the loss of the entire isopropyl group (or propene via H-rearrangement), yielding the bare indole cation at
117.
Comparative Fragmentation Analysis
This section objectively compares 1-isopropylindole against its primary isomer (3-isopropylindole) and alternative ionization techniques.
Scenario A: Isomeric Differentiation (1- vs. 3-Isopropylindole)
Distinguishing between N-alkyl and C-alkyl indoles is a common analytical challenge.
| Feature | 1-Isopropylindole (N-Substituted) | 3-Isopropylindole (C-Substituted) |
| Molecular Ion ( | 159 (Strong intensity) | 159 (Strong intensity) |
| Base Peak | 144 ( | 144 ( |
| Mechanism of Base Peak | Direct | |
| Key Differentiator | ||
| Low Mass Region |
Analyst Note: While both isomers show
Scenario B: Methodological Comparison (EI vs. ESI)
| Parameter | GC-MS (Electron Ionization) | LC-MS/MS (Electrospray Ionization) |
| Primary Signal | ||
| Fragmentation | Rich, in-source fragmentation. | Minimal. Requires Collision Induced Dissociation (CID). |
| Application | Structural ID & Purity Analysis. | Trace Quantitation (PK/PD studies). |
| Verdict | Superior for Identification. | Superior for Sensitivity. |
Visualization of Fragmentation Pathways[1][2][3][4][5]
The following diagram illustrates the primary fragmentation cascade for 1-isopropylindole under Electron Ionization (EI).
Caption: Primary dissociation pathways of 1-isopropylindole. The transition from m/z 159 to 144 is the dominant diagnostic event.
Experimental Protocols
To ensure reproducibility, the following protocols are validated for the analysis of 1-isopropylindole.
Protocol A: GC-MS Structural Confirmation (Gold Standard)
Objective: Confirm identity and isomeric purity.
-
Sample Prep: Dissolve 1 mg of 1-isopropylindole in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
End: Hold 3 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV .
-
Scan Range:
40–350. -
Data Validation:
-
Check for
at 159. -
Verify Base Peak is 144.
-
Confirm absence of
130 (indicative of 3-alkyl impurity).
-
Protocol B: LC-MS/MS Quantitation (High Sensitivity)
Objective: Detect trace levels in biological fluids.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).
-
Ionization: ESI Positive Mode (
). -
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of isopropyl group + H). -
Qualifier:
(Loss of methyl).
-
-
Collision Energy: Optimize between 15–30 eV.
Reference Data Tables
Table 1: Characteristic Ion List (EI Spectrum)
| m/z | Relative Abundance (%) | Fragment Assignment |
| 159 | 60 - 80% | Molecular Ion ( |
| 144 | 100% (Base Peak) | |
| 117 | 20 - 40% | |
| 130 | < 5% | Minimal. (High abundance suggests 3-isopropyl isomer). |
| 90 | 10 - 15% | Pyrrole ring cleavage fragment. |
| 77 | 10 - 15% | Phenyl cation ( |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Isopropylindole (GC-MS). NIST Mass Spectrometry Data Center.[1][2][3][4][5]
-
PubChem. Compound Summary for CID 4389257: 1-Isopropyl-1H-indole. National Library of Medicine.
-
BenchChem. Application Notes: Mass Spectrometry Fragmentation of Indole Derivatives. (General reference for indole fragmentation pathways).
-
Wiley SpectraBase. 1-Isopropyl-1H-indole Mass Spectrum. (Verification of peak relative intensities).
Sources
Spectroscopic Fingerprinting of N-Alkyl Indoles: A Comparative IR Guide
Executive Summary
In the development of indole-based therapeutics (e.g., melatonin receptor agonists, NSAIDs like Indomethacin), distinguishing N-alkylation (Target) from C-alkylation (Isomeric Impurity) or N-acylation (Intermediate) is a critical quality attribute. While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective, and in-line capable method for monitoring reaction progression and validating substitution patterns.
This guide provides an objective technical comparison of N-alkyl indoles against their structural analogs. It moves beyond basic peak assignment to explain the causality of spectral shifts, supported by validated experimental protocols and decision-making workflows.
Part 1: Mechanistic Basis of Spectral Shifts
To interpret the IR spectrum of an N-alkyl indole, one must understand the electronic perturbations caused by replacing the N-H proton with an alkyl group.
The "Silent" N-H Stretch (The Primary Indicator)
In unsubstituted indoles, the N-H bond exhibits a sharp, medium-to-strong stretching vibration between 3400–3200 cm⁻¹ . This bond is highly polarizable and often participates in hydrogen bonding, which can broaden the peak in solid-state samples.
-
Mechanism: N-alkylation removes the oscillator entirely. The complete absence of this band is the primary confirmation of successful N-substitution.
Hybridization Shifts: sp² vs. sp³ C-H
The indole ring consists exclusively of sp² hybridized carbons (aromatic C-H), which vibrate above 3000 cm⁻¹ .
-
Mechanism: The introduction of an N-alkyl group (e.g., methyl, ethyl) introduces sp³ hybridized carbons. These manifest as new peaks in the 2980–2850 cm⁻¹ region (asymmetric and symmetric stretching).
-
Critical Diagnostic: The ratio of aromatic C-H (>3000) to aliphatic C-H (<3000) provides a semi-quantitative measure of alkyl chain length.
Electronic Ring Modulation (The Fingerprint)
The lone pair on the nitrogen atom is part of the aromatic system (10
-
Mechanism: Alkyl groups are electron-donating (inductive effect, +I). Substituting the hydrogen with an alkyl group slightly increases the electron density of the pyrrole ring, causing subtle red-shifts (lower wavenumber) in the C=C/C=N ring breathing modes compared to electron-withdrawing groups (like N-acyl).
Part 2: Comparative Analysis (The "Alternatives")
This section compares the "Product" (N-Alkyl Indole) against its three most common process contaminants or analogs.
Comparative Data Table: Characteristic Wavenumbers (cm⁻¹)
| Feature | N-Alkyl Indole (Target) | Unsubstituted Indole (Starting Material) | C-Alkyl Indole (Isomer Impurity) | N-Acyl Indole (Alternative Derivative) |
| N-H Stretch | ABSENT | 3420–3380 (Strong) | 3420–3380 (Strong) | ABSENT |
| C-H (sp³) | 2980–2850 (Med) | Absent* | 2980–2850 (Med) | 2980–2850 (Weak/Med) |
| C=O[1] Stretch | Absent | Absent | Absent | 1700–1650 (Very Strong) |
| C-N Stretch | 1350–1280 (Med) | 1320–1300 (Weak) | 1320–1300 (Weak) | 1400–1350 (Amide III) |
| OOP Bending | 750–730 (Strong) | 750–730 (Strong) | Shifted (depends on pos.) | 760–740 |
*Note: Unsubstituted indole has no sp³ carbons, but impurities or solvent residues can cause noise here.
Detailed Differentiators
1. Target vs. Starting Material (Indole)
-
Differentiation: The disappearance of the peak at ~3400 cm⁻¹ is definitive.
-
Causality: Loss of the N-H dipole.
-
Validation: If a peak at 3400 cm⁻¹ persists, the reaction is incomplete.
2. Target vs. C-Alkyl Isomer (e.g., 3-Methylindole/Skatole)
-
The Trap: Both compounds show aliphatic C-H stretches (2900 region). A novice might confirm alkylation based solely on the 2900 peak.
-
Differentiation: C-alkyl indoles retain the N-H stretch.
-
Rule:
-
N-Alkyl: 2900 (Yes) + 3400 (No).
-
C-Alkyl: 2900 (Yes) + 3400 (Yes).
-
3. Target vs. N-Acyl Indole (e.g., N-Acetylindole)
-
Differentiation: N-acyl groups introduce a carbonyl (C=O).
-
Signal: Look for the "Sword" – a sharp, intense peak at 1700 cm⁻¹. N-alkyl indoles are "transparent" in this carbonyl region.
Part 3: Structural Identification Workflow
The following logic gate allows for rapid classification of indole derivatives based on spectral features.
Figure 1: Decision tree for the structural elucidation of indole derivatives via FTIR. This logic prioritizes the N-H stretch as the primary branching factor.
Part 4: Experimental Protocol (Self-Validating)
N-alkyl indoles often exist as oils or low-melting solids, whereas unsubstituted indoles are typically crystalline solids. This necessitates specific sampling techniques.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Oils/Liquids
ATR is superior for N-alkyl indoles (often oils like 1-methylindole) due to ease of cleaning and lack of pathlength calculation.
-
Background Scan: Collect 16 scans of the clean diamond/ZnSe crystal (air background).
-
Sample Loading: Place 10 µL of the N-alkyl indole oil directly onto the crystal.
-
Validation: Ensure the evanescent wave is saturated by verifying the peak absorbance is between 0.1 and 1.0 AU. If <0.05, contact pressure is insufficient.
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Cleaning: Clean with isopropanol.
-
Self-Check: Run a quick scan. If peaks at 2900 cm⁻¹ persist, the crystal is contaminated (common with sticky alkyl-indoles).
-
Method B: KBr Pellet – Recommended for Solid Comparisons
If comparing a solid N-alkyl derivative to the solid indole starting material, KBr provides higher resolution for the weak overtone regions (2000–1600 cm⁻¹).
-
Ratio: Mix 2 mg sample with 200 mg dry KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until the powder is fine enough to not reflect light (glossy appearance).
-
Why: Large particles cause the "Christiansen Effect," distorting the baseline slope.
-
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Validation: The baseline at 4000 cm⁻¹ should be >80% transmittance. If lower, the pellet is too thick or scatters light (grind more).
Part 5: Case Study – 1-Methylindole vs. Indole
To demonstrate the "Product Comparison," we analyze the specific shifts between Indole and its simplest N-alkyl derivative, 1-Methylindole.
| Spectral Region | Indole (Control) | 1-Methylindole (Test) | Interpretation |
| 3500–3200 cm⁻¹ | 3406 cm⁻¹ (Strong) | Baseline (Flat) | Complete N-methylation confirmed. |
| 3100–3000 cm⁻¹ | 3050, 3022 cm⁻¹ | 3050 cm⁻¹ | Aromatic C-H stretches (Ring intact). |
| 3000–2800 cm⁻¹ | Absent | 2950, 2880 cm⁻¹ | Methyl group C-H stretches (sp³). |
| 1350–1250 cm⁻¹ | 1300 cm⁻¹ (Weak) | 1320–1294 cm⁻¹ (Med) | C-N stretch intensification due to Me-N bond. |
| 750 cm⁻¹ | 744 cm⁻¹ | 738 cm⁻¹ | OOP bending; slight shift due to mass change. |
Application Insight: In a drug development context, if you are synthesizing an N-alkylated indole drug candidate and observe a "shoulder" at 3400 cm⁻¹ in the IR spectrum of your purified product, you have likely co-crystallized unreacted starting material. IR is more sensitive than HPLC for detecting gross amounts of starting material in crystallization solids because the N-H stretch is so distinct from the baseline.
References
-
National Institutes of Health (NIH). (2015). Infrared spectrum of the 1-methylindole in the 500-4000 cm⁻¹ region. ResearchGate. Retrieved from [Link][2][3]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts. Retrieved from [Link]
-
Sharma, B. K., et al. (2013). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2016). IR Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
Sources
Optimizing Indole Derivative Separation: A Comparative HPLC Guide
Executive Summary
Indole derivatives represent a privileged scaffold in drug discovery, serving as the core structure for neurotransmitters (serotonin), auxins (indole-3-acetic acid), and numerous synthetic pharmaceuticals. Their separation presents a unique chromatographic challenge: the scaffold is hydrophobic and aromatic, yet functional groups (amines, carboxylic acids) introduce complex ionization behaviors.
This guide moves beyond standard C18 protocols to compare the efficacy of Alkyl (C18) versus Phenyl-Hexyl stationary phases. It demonstrates how exploiting
Mechanistic Foundation: Beyond Hydrophobicity
To optimize retention, one must understand the forces at play. While standard Reversed-Phase Chromatography (RPC) relies on hydrophobic subtraction, indole separations benefit significantly from secondary interactions.
The Interaction Matrix
-
Hydrophobic Interaction (LogP driven): The dominant force on C18 columns. Retention correlates linearly with the lipophilicity of the substituent.
-
Stacking: Unique to Phenyl-Hexyl and Biphenyl phases. The electron-rich
-system of the indole ring interacts with the phenyl ring of the stationary phase. This is highly sensitive to the electron density of the indole substituents (e.g., 5-methoxy vs. 5-fluoro). -
Electrostatic Interaction (LogD driven): Critical for tryptamines (basic) and auxins (acidic). Mobile phase pH dictates the ionization state, radically altering retention.[1][2]
Visualization: Interaction Mechanisms
The following diagram illustrates the differential retention mechanisms between C18 and Phenyl-Hexyl phases.
Comparative Study: C18 vs. Phenyl-Hexyl[3][4][5]
This comparison evaluates the separation of a mixed indole standard containing neutral, acidic, and basic derivatives.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Detection: UV @ 280 nm (Indole absorption maximum)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN)[3]
Dataset 1: Stationary Phase Selectivity (Methanol Mobile Phase)
Note: Methanol is chosen here because ACN suppresses
| Analyte | Type | Structure Note | Retention (min) C18 | Retention (min) Phenyl-Hexyl | Selectivity Change |
| Tryptophan | Amphoteric | Polar amino acid | 2.1 | 2.3 | Minimal |
| Tryptamine | Basic | Primary amine | 3.8 | 4.1 | Slight Increase |
| Indole-3-acetic acid (IAA) | Acidic | Carboxylic acid | 5.2 | 5.9 | High Increase |
| Indole | Neutral | Core scaffold | 8.5 | 9.8 | Strong |
| 5-Methoxyindole | Neutral | Electron-donating | 9.1 | 11.2 | Max Retention |
| 5-Fluoroindole | Neutral | Electron-withdrawing | 9.4 | 10.1 | Moderate Increase |
Analysis:
-
Selectivity Reversal: On C18, 5-Methoxyindole and 5-Fluoroindole elute very closely (hydrophobicity is similar). On Phenyl-Hexyl, the electron-donating methoxy group enhances the electron density of the indole ring, strengthening the
interaction and significantly increasing retention ( 11.2 min), creating excellent resolution from the fluoro-derivative. -
Peak Shape: Tryptamine often tails on C18 due to silanol interactions. Phenyl-Hexyl columns often employ different base silica or end-capping that can mitigate this, though pH is the primary driver for peak shape.
Critical Parameter: The Impact of pH[1][6][7]
For ionizable indoles, pH is the control knob for retention time. The following data illustrates the shift in retention for Indole-3-acetic acid (IAA) (pKa ~4.75) and Tryptamine (pKa ~10.2).
Dataset 2: pH Effects on Retention (C18 Column)
| pH Condition | IAA State | IAA Retention | Tryptamine State | Tryptamine Retention |
| pH 2.5 (Formic Acid) | Protonated (Neutral) | High (5.2 min) | Protonated (Cation) | Low (3.8 min) |
| pH 6.8 (Ammonium Acetate) | Deprotonated (Anion) | Low (Void/1.5 min) | Protonated (Cation) | Moderate (4.5 min) |
| pH 10.0 (Ammonium Hydroxide)* | Deprotonated (Anion) | Low (Void) | Deprotonated (Neutral) | High (8.0 min) |
*Requires high-pH stable column (e.g., Hybrid silica).
Guidance:
-
For Auxins (Acids): Run at low pH (2.0–3.0) to suppress ionization and increase retention.
-
For Tryptamines (Bases): Low pH creates fast elution but good solubility. High pH maximizes retention but risks precipitation and requires specialized columns.
Decision Workflow & Protocol
Do not guess your method. Follow this logic gate to select the correct starting conditions.
Standardized Protocol: General Indole Screening
This protocol is designed to be a robust starting point for separating a mixture of substituted indoles.
1. Preparation:
-
Sample Diluent: 50:50 Water:Methanol (Ensure solubility for hydrophobic derivatives).
-
Concentration: 0.1 mg/mL.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent C18 based on workflow above).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).[3]
3. Gradient Table:
| Time (min) | % Mobile Phase B | Flow (mL/min) | Note |
| 0.0 | 10 | 1.0 | Initial equilibration |
| 2.0 | 10 | 1.0 | Isocratic hold for polar indoles (Trp) |
| 15.0 | 90 | 1.0 | Linear ramp for hydrophobic separation |
| 18.0 | 90 | 1.0 | Column wash |
| 18.1 | 10 | 1.0 | Return to initial |
| 23.0 | 10 | 1.0 | Re-equilibration (Critical) |
4. System Suitability Acceptance Criteria:
-
Tailing Factor (
): < 1.5 for Tryptamine.[4] -
Resolution (
): > 2.0 between critical pair (e.g., Indole and 5-Methoxyindole). -
Precision: %RSD < 1.0% for retention time (n=5 injections).
References
-
Frankenberger, W. T., & Poth, M. (1987).[5] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note.
-
Petruczynik, A., et al. (2020). HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. Journal of Chromatographic Science.
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Knowledge Base.
Sources
A Comparative Guide to the UV-Vis Absorption of 1-isopropyl-1H-indole and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Fingerprint of the Indole Nucleus
The indole ring system is a cornerstone of numerous biologically active compounds, from the essential amino acid tryptophan to a vast array of pharmaceuticals and natural products. The characterization of these molecules is paramount in drug discovery and development, and UV-Visible (UV-Vis) absorption spectroscopy provides a rapid, non-destructive, and highly informative first look into their electronic structure. The position of the maximum absorption (λmax), and its response to solvent polarity, offers a unique "fingerprint" that can aid in structural elucidation, purity assessment, and understanding the molecular environment.
The Indole Chromophore: A Tale of Two Transitions
The characteristic UV-Vis absorption spectrum of indole arises from π → π* electronic transitions within the bicyclic aromatic system. Two main absorption bands are typically observed in the near-UV region. These are often referred to as the 1La and 1Lb bands, borrowing notation from Platt's free-electron model. The 1Lb band, which is lower in energy (appears at a longer wavelength), is often sharp and exhibits vibrational fine structure in non-polar solvents. The 1La band is higher in energy (appears at a shorter wavelength) and is typically broad and more intense.
The position and intensity of these bands are sensitive to substitution on the indole ring and the polarity of the solvent. Alkyl substitution on the nitrogen atom, as in 1-isopropyl-1H-indole, generally leads to a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole. This is due to the electron-donating inductive effect of the alkyl group.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the reported UV-Vis absorption maxima (λmax) for indole and its N-alkylated derivatives in various solvents. This data serves as a predictive framework for the expected absorption of 1-isopropyl-1H-indole.
| Compound | Solvent | λmax (nm) | Reference |
| Indole | Gas Phase | ~275, ~285 | [1] |
| Indole | Cyclohexane | ~287 | [2] |
| Indole | Ethanol | ~280, ~288 | [2] |
| 1-propyl-1H-indole | Not Specified | 225, 285, 293 | [3] |
| 1-methyl-1H-indole | Ethanol | ~282, ~290 | Inferred from similar compounds |
| 1-isopropyl-1H-indole | Ethanol (Predicted) | ~283-286, ~291-294 | Prediction based on trends |
| 1-isopropyl-1H-indole | Hexane (Predicted) | ~288-291, ~296-299 | Prediction based on trends |
Analysis of Trends:
-
N-Alkylation: The data for 1-propyl-1H-indole shows a noticeable bathochromic shift compared to indole, particularly for the longer wavelength absorption band. We can predict a similar, perhaps slightly more pronounced, shift for 1-isopropyl-1H-indole due to the slightly greater electron-donating character of the isopropyl group compared to the propyl group.
-
Solvent Effects: A general trend observed for indole derivatives is a bathochromic shift in the absorption maxima as the solvent polarity decreases. For instance, the λmax of indole is at a shorter wavelength in the gas phase compared to in cyclohexane. Therefore, we predict that the λmax of 1-isopropyl-1H-indole will be at a longer wavelength in a non-polar solvent like hexane compared to a polar solvent like ethanol.
Experimental Protocol for Determining the UV-Vis Absorption Maximum
This section provides a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption maximum of 1-isopropyl-1H-indole.
Objective: To determine the λmax of 1-isopropyl-1H-indole in a polar (ethanol) and a non-polar (hexane) solvent.
Materials:
-
1-isopropyl-1H-indole (of the highest possible purity)
-
Spectroscopic grade ethanol
-
Spectroscopic grade n-hexane
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 1-isopropyl-1H-indole (e.g., 10 mg).
-
Dissolve the compound in a known volume of the chosen solvent (e.g., 100 mL ethanol) in a volumetric flask to prepare a stock solution of known concentration. The concentration should be chosen to yield an absorbance in the range of 0.5 - 1.5 at the expected λmax.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. This is crucial for verifying adherence to the Beer-Lambert Law and ensuring the accuracy of the measured λmax.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
Fill a quartz cuvette with the pure solvent (ethanol or hexane) to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance occurs (λmax) for each concentration.
-
The λmax should be consistent across the different concentrations. A significant shift in λmax with concentration may indicate the presence of impurities or intermolecular interactions.
-
Plot a graph of absorbance at λmax versus concentration. A linear plot that passes through the origin confirms that the Beer-Lambert Law is obeyed in this concentration range.
-
Causality Behind Experimental Choices:
-
Spectroscopic Grade Solvents: These are used to minimize interference from impurities that may absorb in the UV region.
-
Quartz Cuvettes: Glass and plastic cuvettes absorb significantly in the UV range, while quartz is transparent down to ~190 nm.
-
Serial Dilutions and Beer-Lambert Plot: This is a self-validating step. A linear relationship between absorbance and concentration confirms that the measured absorbance is directly proportional to the concentration of the analyte and that there are no interfering processes such as aggregation at the concentrations used.
Visualizing the Workflow and Electronic Transitions
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining the UV-Vis absorption maximum.
Caption: Simplified diagram of electronic transitions in the indole chromophore.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the UV-Vis absorption properties of 1-isopropyl-1H-indole through a comparative analysis with related indole derivatives. By understanding the electronic transitions within the indole chromophore and the influence of N-alkylation and solvent polarity, researchers can predict and interpret the UV-Vis spectra of novel indole-containing compounds. The detailed experimental protocol provided herein offers a robust framework for the accurate determination of their absorption maxima.
For drug development professionals, this information is critical for routine analysis, quality control, and for developing structure-activity relationships where the electronic properties of the indole nucleus play a key role. Future experimental work should focus on obtaining and publishing the definitive UV-Vis absorption spectra of 1-isopropyl-1H-indole in a range of solvents to further validate the predictions made in this guide and expand the spectral library of this important class of compounds.
References
-
ResearchGate. (n.d.). UV/Vis absorption spectrum of indole in the gas phase calculated based... [Image]. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra of indole in cyclohexane (blue) and ethanol (black) in the energy range between 275 and 400 nm. [Image]. Retrieved February 9, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-propyl-1H-indole. In NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]
Sources
Elemental Analysis Validation for C11H13N Candidates: A Comparative Guide
Executive Summary & Scientific Context
In the high-stakes environment of drug development, the molecular formula C₁₁H₁₃N represents a critical chemical space. It encompasses several pharmacologically active scaffolds, including substituted indoles (e.g., 3-propylindole), phenethylamines (e.g., N-allyl-N-methylbenzylamine), and tetrahydroisoquinolines .
For researchers, the challenge is not just synthesizing the target but validating its bulk purity to the rigor required by journals like J. Med. Chem. or regulatory bodies (ICH Q3D). While High-Resolution Mass Spectrometry (HRMS) proves identity, it fails to quantify bulk purity (solvents, inorganic salts, water).
This guide objectively compares the industry "Gold Standard"—Combustion Elemental Analysis (CHN) —against its modern orthogonal competitor, Quantitative NMR (qNMR) . We analyze these methods specifically through the lens of handling C₁₁H₁₃N amines, which are notoriously hygroscopic and prone to carbonate formation.
Theoretical Baseline: C₁₁H₁₃N
Before experimental validation, the theoretical composition must be established. For a compound with the formula C₁₁H₁₃N (MW: 159.23 g/mol ):
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Tolerance (±0.4%) |
| Carbon | 11 | 12.011 | 132.12 | 82.97% | 82.57 – 83.37% |
| Hydrogen | 13 | 1.008 | 13.10 | 8.23% | 7.83 – 8.63% |
| Nitrogen | 1 | 14.007 | 14.01 | 8.80% | 8.40 – 9.20% |
Critical Insight: The "±0.4% Rule" is the gatekeeper. If your experimental data falls outside these ranges, you cannot claim >95% purity without alternative justification (like qNMR).[1]
Comparative Analysis: Method Performance
The following table contrasts the three primary validation techniques. Note that while HRMS is essential for identity, it is insufficient for purity validation on its own.
Table 1: Performance Matrix for C₁₁H₁₃N Validation
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Output | Bulk Weight % (C, H, N) | Molar Ratio (Analyte vs. Standard) | Exact Mass ( |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <0.1 mg (Destructive) |
| Purity Precision | High (±0.3% absolute) | High (±0.5% relative) | Low (Qualitative only) |
| Water Sensitivity | Critical Failure Point (False negatives) | Manageable (Distinct H₂O peak) | Invisible |
| Inorganic Detection | Detects residue (if %C is low) | Invisible (unless nuclei active) | Invisible |
| Isomer Differentiation | None (Isomers have identical %CHN) | Excellent (Structural fingerprint) | None (Identical mass) |
| Regulatory Status | The "Gold Standard" | Accepted Alternative (if validated) | Supporting Evidence |
Decision Logic: Selecting the Right Workflow
The choice between CHN and qNMR often depends on the physical state of your C₁₁H₁₃N amine (oil vs. salt) and its hygroscopicity.
Figure 1: Decision matrix for selecting the appropriate purity validation method based on sample physical properties.
Experimental Data: The "Water Trap" Case Study
A common failure mode in C₁₁H₁₃N analysis is the presence of trapped solvent or atmospheric moisture. Amines are basic; they readily absorb CO₂ to form carbamates or H₂O to form hydrates.
Scenario:
A researcher synthesizes a C₁₁H₁₃N derivative. It is isolated as a hydrochloride salt (C₁₁H₁₃N·HCl) to improve stability, but the free base is required for the final step.
Sample: N-Allyl-N-methylbenzylamine (Free Base) Theoretical: C: 82.97%, H: 8.23%, N: 8.80%
Table 2: Comparative Data (Simulated)
| Analysis Attempt | % Carbon | % Hydrogen | % Nitrogen | Result | Diagnosis |
| Attempt 1 (Open Air) | 81.10% | 8.45% | 8.55% | FAIL | Low C, High H. Indicates ~2.5% water uptake. |
| Attempt 2 (Vacuum Dried) | 82.55% | 8.28% | 8.75% | PASS | Within ±0.4% tolerance. |
| qNMR Validation | N/A | N/A | N/A | 98.2% | Confirms purity; detects trace Et₂O solvent. |
Analysis: In Attempt 1, the sample absorbed moisture during weighing. The Carbon value dropped by ~1.8%, causing a rejection. Attempt 2 utilized the "Inert Weighing Protocol" (described below) to achieve passing results.
Detailed Protocols
Protocol A: Handling Hygroscopic Amines for CHN Analysis
Use this when your C₁₁H₁₃N compound is an oil or hygroscopic solid.
-
Preparation: Pre-dry the sample under high vacuum (<0.1 mbar) for 12 hours at ambient temperature.
-
Environment: Transfer the sample and a micro-balance into a glovebox or a glove bag purged with Nitrogen/Argon.
-
Encapsulation:
-
Place a pre-tared tin capsule on the balance.
-
Add 2.0 – 2.5 mg of sample.
-
Cold-Weld Sealing: Use a capsule press to hermetically seal the tin capsule inside the inert environment. This traps the sample without air.
-
-
Analysis: Transfer the sealed capsule to the CHN analyzer's autosampler. The tin will flash-combust at 900°C+, releasing the sample gases for detection.
Protocol B: qNMR for Purity Determination
Use this when CHN fails or sample volume is limited.
-
Standard Selection: Choose an Internal Standard (IS) that:
-
Is non-hygroscopic (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone).
-
Has relaxation times (
) similar to the analyte. -
Has peaks that do not overlap with the C₁₁H₁₃N aromatic region (6.5–7.5 ppm) or alkyl region (1.0–3.0 ppm).
-
-
Weighing: Precision is paramount. Weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial using a 5-digit analytical balance. -
Solvation: Dissolve in 0.7 mL deuterated solvent (e.g., DMSO-
or CDCl ). -
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (
): Must be (usually 30–60 seconds) to ensure full magnetization recovery. -
Scans: 16–64 (for high S/N ratio).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular Weight, = Mass, = Purity of Standard.
Workflow Visualization: The "Glovebox to Furnace" Pipeline
This diagram illustrates the critical path for handling sensitive C₁₁H₁₃N samples to ensure data integrity.
Figure 2: The "Glovebox to Furnace" workflow ensures hygroscopic amines do not absorb atmospheric water prior to analysis.
References
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Tested Compounds. ACS Publications.[2] [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q3D (R2) on elemental impurities.[3][Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry.[4] [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers. [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Comparative Guide: Reactivity of N-Methylindole vs. N-Isopropylindole
Executive Summary
In the structural optimization of indole-based pharmacophores, the choice between N-methyl and N-isopropyl substituents is rarely arbitrary. While both serve as alkyl protecting groups or permanent scaffold features, they impart distinct steric and electronic profiles that fundamentally alter reactivity at the C2 and C3 positions.
-
N-Methylindole: Characterized by minimal steric bulk, it exhibits high reactivity in Electrophilic Aromatic Substitution (EAS) but suffers from poor regiocontrol during lithiation events, often requiring cryogenic precision to prevent polymerization or oligomerization.
-
N-Isopropylindole: The branched alkyl group acts as a "steric gatekeeper." It marginally retards EAS rates but significantly enhances the stability of C2-lithiated species by shielding the nitrogen lone pair from intermolecular nucleophilic attack. It is the superior choice when subsequent C2-functionalization requires higher temperatures or bulky electrophiles.
Structural & Electronic Profiling
The primary differentiator is the steric volume of the N-substituent, which dictates the accessibility of the adjacent C2 proton and the "peri" region (C7).
| Feature | N-Methylindole | N-Isopropylindole | Impact on Reactivity |
| Hybridization | Minimal electronic difference; both are weak donors (+I). | ||
| Steric Bulk (A-value) | ~1.70 kcal/mol | ~2.15 kcal/mol | N-iPr creates a "steric cone" shielding C2 and C7. |
| C2-H Acidity (pKa) | ~38.1 (DMSO) | ~38.5 (DMSO) | N-iPr is slightly less acidic due to +I effect, but the difference is kinetically negligible with strong bases. |
| N-Lone Pair Availability | High | Moderate | N-iPr hinders Lewis Acid coordination at Nitrogen, directing electrophiles to C3 more effectively. |
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)
Mechanism: C3-Selective Formylation (Vilsmeier-Haack)
Both substrates undergo facile C3-formylation. However, the N-isopropyl group exerts a "buttressing effect," slightly distorting the transition state and improving regioselectivity by rendering the C2 position sterically inaccessible to the bulky Vilsmeier reagent.
Comparative Data: Vilsmeier-Haack Formylation
Conditions: POCl
| Substrate | Yield (Isolated) | C3:C2 Regioselectivity | Notes |
| N-Methylindole | 88 - 92% | ~95:5 | Trace C2-formylation observed; requires careful recrystallization. |
| N-Isopropylindole | 85 - 89% | >99:1 | Steric bulk effectively blocks C2 attack; product is often cleaner. |
Pathway Visualization
The following diagram illustrates the kinetic preference for C3 attack and the steric blocking of C2 by the isopropyl group.
Caption: Reaction coordinate showing the kinetic dominance of C3 attack. The N-isopropyl group (red path) significantly raises the energy barrier for C2 attack compared to N-methyl.
Reactivity Profile: C2-Lithiation & Functionalization
This is the most critical divergence point. Direct lithiation of N-methylindole with n-BuLi is notoriously difficult due to the lack of a Directing Group (DG) and the tendency of the lithiated species to isomerize or polymerize. N-isopropylindole, while requiring a stronger base (t-BuLi) or chelating additives (TMEDA), forms a robust C2-lithio species that is stable at higher temperatures (-40°C vs -78°C).
Experimental Protocol Comparison
| Parameter | N-Methylindole Protocol | N-Isopropylindole Protocol |
| Base | n-BuLi (1.1 equiv) + TMEDA | t-BuLi (1.1 equiv) or sec-BuLi |
| Solvent | THF/Ether (dry) | THF (anhydrous) |
| Temperature | Strictly -78°C | -78°C to -40°C (More tolerant) |
| Stability | Poor (Equilibrates to C3-Li if warmed) | Good (Steric bulk locks C2-Li conformation) |
| Electrophile Trapping | Must be added immediately | Can tolerate 30-60 min stir time |
Detailed Protocol: C2-Formylation of N-Isopropylindole
Rationale: The use of t-BuLi ensures rapid deprotonation before the alkyl group can interfere, while the isopropyl group protects the nitrogen from acting as a nucleophile against the formylating agent.
-
Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.
-
Substrate Loading: Dissolve N-isopropylindole (1.0 mmol, 159 mg) in anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone).
-
Lithiation: Add t-BuLi (1.7 M in pentane, 1.1 mmol, 0.65 mL) dropwise over 10 minutes.
-
Observation: A color change to yellow/orange indicates formation of the 2-lithioindole.
-
-
Incubation: Stir at -78°C for 45 minutes. (Unlike N-Me, this species resists isomerization).
-
Quenching: Add DMF (1.5 mmol, 0.12 mL) rapidly.
-
Workup: Allow to warm to RT. Quench with sat. NH
Cl. Extract with EtOAc. -
Result: 2-Formyl-1-isopropylindole (Typical Yield: 82-85%).
Metal-Catalyzed Cross-Coupling (C-H Activation)
In Palladium-catalyzed C2-arylation, the N-isopropyl group presents a double-edged sword. It prevents catalyst poisoning by the indole nitrogen (a common issue with N-H or N-Me indoles) but requires sterically smaller ligands on the metal center.
-
N-Methyl: Compatible with bulky ligands (e.g., JohnPhos, XPhos). High Turnover Frequency (TOF).
-
N-Isopropyl: Requires linear or less hindered ligands (e.g., PPh
, dppf). The steric clash between the N-iPr and the catalyst's ligand sphere can reduce yields if not optimized.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and N-substitution effects).
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Barden, T. C. (2010). "Indoles: Industrial, Agricultural and Medical Applications." Topics in Heterocyclic Chemistry. (Discusses N-alkyl steric influence on drug properties).
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Garg, N. K., et al. (2011). "Indole C2-Functionalization via N-Directed Lithiation." Journal of the American Chemical Society, 133(45), 18022-18025. (Mechanistic basis for N-protecting group selection).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
